Methyl 6-chloro-4-methylpicolinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-4-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)10-7(9)4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVVRJLGYCOGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 6-chloro-4-methylpicolinate for Advanced Research Applications
Executive Summary: This document provides a comprehensive technical overview of Methyl 6-chloro-4-methylpicolinate, a key heterocyclic building block. Primarily geared towards professionals in drug discovery and chemical synthesis, this guide delves into its core chemical properties, reactivity profile, and significant applications, most notably its emerging role as a component in protein degradation technologies. We will explore its synthesis, analytical characterization, and essential safety protocols, offering a field-proven perspective on its utility and handling.
Core Chemical Identity and Properties
This compound is a substituted pyridine derivative, a class of compounds of immense importance in medicinal and agricultural chemistry.[1][2] Its specific arrangement of chloro, methyl, and methyl ester functional groups on the picolinate scaffold makes it a versatile and reactive intermediate for further chemical elaboration.
Nomenclature and Key Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | methyl 6-chloro-4-methylpyridine-2-carboxylate | Sigma-Aldrich |
| Synonyms | Methyl 6-chloro-4-methyl-2-pyridinecarboxylate | [3] |
| CAS Number | 1186605-87-7 | [3][4][5] |
| Molecular Formula | C₈H₈ClNO₂ | [3][4][5] |
| InChI Key | RSVVRJLGYCOGDB-UHFFFAOYSA-N |
Physicochemical Characteristics
The physical properties of a compound dictate its handling, storage, and reaction conditions. This compound is typically supplied as a solid with high purity, suitable for sensitive synthetic applications.[4]
| Property | Value | Source(s) |
| Molecular Weight | 185.61 g/mol | [4][5] |
| Physical Form | Solid | |
| Typical Purity | ≥98% | [4] |
| Storage Conditions | Inert atmosphere, room temperature |
Synthesis and Reactivity Profile
Understanding the synthesis and inherent reactivity of this compound is fundamental to its effective use. The electronic properties of the pyridine ring, influenced by its substituents, govern the compound's behavior in chemical transformations.
Postulated Synthetic Workflow
While specific, proprietary synthesis routes may vary, a logical and common pathway involves the oxidation of a readily available precursor followed by esterification. The synthesis of the parent acid, 6-chloro-4-methylpyridine-2-carboxylic acid, can be achieved through the oxidation of 2-chloro-4,6-dimethylpyridine.[1] The subsequent esterification with methanol yields the final product. This multi-step approach is a standard strategy for producing functionalized picolinic acids and their esters.[1][6]
References
"Methyl 6-chloro-4-methylpicolinate" molecular weight and formula
An In-depth Technical Guide to Methyl 6-chloro-4-methylpicolinate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a crucial heterocyclic building block. As a Senior Application Scientist, the following sections synthesize its core physicochemical properties, a robust synthesis protocol, and its significant applications, particularly in the burgeoning field of targeted protein degradation. The information is structured to provide not just data, but actionable insights into its use in a research and development setting.
Core Physicochemical Properties and Identifiers
This compound is a substituted pyridine derivative utilized as a versatile intermediate in organic synthesis.[1] Its precise molecular structure offers multiple reaction sites, making it a valuable component for constructing more complex molecules.[2] The fundamental properties of this compound are summarized below.
| Property | Data | Source(s) |
| Molecular Formula | C₈H₈ClNO₂ | [3][4][5] |
| Molecular Weight | 185.61 g/mol | [1][3][5] |
| CAS Number | 1186605-87-7 | [3][4] |
| IUPAC Name | methyl 6-chloro-4-methylpyridine-2-carboxylate | |
| Synonyms | This compound | [4] |
| Appearance | Solid, Off-white amorphous powder | [1] |
| Typical Purity | ≥98% | [1][3] |
Synthesis and Analytical Validation
The synthesis of this compound typically proceeds via the esterification of its corresponding carboxylic acid precursor, 6-chloro-4-methylpyridine-2-carboxylic acid. This transformation is a cornerstone of synthetic organic chemistry, valued for its high efficiency and reliability.
Rationale for Synthetic Approach
The chosen method, esterification via an acyl chloride intermediate, is a classic and robust strategy. It is favored in a professional setting for several reasons:
-
Activation: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol.
-
High Yield: This two-step process generally provides high yields, minimizing material loss.
-
Irreversibility: The reaction is effectively irreversible, driving the equilibrium towards the product.
The workflow ensures a high-purity final product, which is critical for subsequent applications in multi-step pharmaceutical syntheses.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Esterification
The following protocol is a representative procedure adapted from analogous transformations for chloropicolinates.[6]
Materials:
-
6-chloro-4-methylpyridine-2-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: To a suspension of 6-chloro-4-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic drop of DMF. Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Vigorous gas evolution will be observed.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1.5-2 hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
Esterification: Dissolve the crude acyl chloride in anhydrous methanol and stir at room temperature for 30-60 minutes.
-
Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The resulting solid can be purified by trituration with a suitable solvent system (e.g., 5% EtOAc/hexane) or by column chromatography to afford the final product.[6]
Analytical Characterization for Quality Assurance
To ensure the identity and purity of the synthesized material, a panel of standard analytical techniques is employed. This self-validating system is crucial for reproducible downstream results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aromatic methyl group, and distinct signals for the two protons on the pyridine ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. A key diagnostic feature is the characteristic M/M+2 isotopic pattern (approximately 3:1 ratio) due to the presence of a chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, with typical specifications being ≥98%.[1]
Applications in Drug Discovery and Organic Synthesis
This compound is not an end-product but a high-value intermediate. Its utility stems from the reactive sites on its heterocyclic core.
Key Intermediate for Targeted Protein Degradation
A primary application of this molecule is as a Protein Degrader Building Block .[3] It serves as a precursor for constructing components of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.
The picolinate scaffold is a common feature in ligands that bind to E3 ubiquitin ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). By modifying the functional groups on the this compound core, researchers can synthesize complex ligands that form one end of a PROTAC molecule.
Caption: The general architecture of a PROTAC, a key area of application.
Versatile Precursor for Heterocyclic Compounds
Beyond protein degradation, this compound is a versatile starting material for a wide range of pharmaceuticals and agrochemicals.[1] The chlorine atom at the 6-position is a particularly useful functional handle, susceptible to nucleophilic substitution, allowing for the introduction of diverse chemical moieties and the construction of complex molecular scaffolds.[2]
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statements | P280, P305+P351+P338 | |
| Storage | Store in an inert atmosphere at room temperature or refrigerated (0-8°C) | [1] |
It is recommended to handle this compound in a well-ventilated fume hood using standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a pivotal chemical intermediate whose value is defined by its structural features. Its molecular weight of 185.61 g/mol and formula of C₈H₈ClNO₂ belie its significant potential in advanced chemical synthesis. For researchers in drug discovery, particularly those focused on targeted protein degradation, this compound represents a fundamental building block for creating next-generation therapeutics. A thorough understanding of its synthesis, characterization, and handling is the first step toward unlocking its full potential in the laboratory.
References
A Senior Application Scientist's Guide to the Synthesis of Methyl 6-chloro-4-methylpicolinate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis of methyl 6-chloro-4-methylpicolinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The focus is on the direct conversion from its parent carboxylic acid, 6-chloro-4-methylpicolinic acid. This guide moves beyond simple procedural lists to explore the underlying chemical principles, justify experimental choices, and provide a comparative analysis of viable synthetic routes, ensuring a robust understanding for practical application.
Strategic Overview: The Esterification Challenge
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. In the context of 6-chloro-4-methylpicolinic acid, this esterification is a critical step for modifying the compound's reactivity, solubility, and suitability for subsequent coupling reactions. The primary challenge lies in selecting a method that is efficient, high-yielding, and compatible with the heterocyclic nature of the picolinate core.
This guide will dissect two primary and mechanistically distinct approaches: the classic Fischer-Speier Esterification under acidic conditions and the highly efficient, yet hazardous, methylation using diazomethane.
Method 1: Fischer-Speier Esterification
This method represents the quintessential acid-catalyzed esterification, relying on the reaction of the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst.[1][2][3]
Mechanistic Rationale
The Fischer esterification is a reversible process governed by Le Châtelier's principle.[3] To drive the reaction toward the formation of the ester, an excess of one reactant (typically the alcohol, which can also serve as the solvent) is used, or water is removed as it is formed.[2][4] The mechanism proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by methanol.[1][2][3]
Experimental Protocol
Table 1: Reagents for Fischer Esterification
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 6-chloro-4-methylpicolinic acid | C₇H₆ClNO₂ | 171.58 | 5.00 g | 29.1 | Starting Material |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 100 mL | - | Reagent & Solvent |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2 mL | ~37 | Catalyst |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Neutralizing Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-4-methylpicolinic acid (5.00 g).
-
Reagent Addition: Add anhydrous methanol (100 mL) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (2 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Neutralization: After completion, cool the mixture to room temperature. Slowly pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will cause foaming.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine). Dry the organic phase over anhydrous sodium sulfate.[4]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Field Insights
-
Causality: The use of excess methanol is crucial as it serves as both the nucleophile and the solvent, pushing the equilibrium towards the product side.[5] Sulfuric acid is an excellent catalyst as it is a strong acid and a dehydrating agent.
-
Trustworthiness: This protocol is robust and highly reproducible, especially for gram-scale synthesis. The acid-base workup effectively removes the starting material and catalyst, simplifying purification. However, the high temperatures and long reaction times may not be suitable for substrates with sensitive functional groups.
Method 2: Esterification via Diazomethane (CH₂N₂) Alkylation
This method offers a mild, rapid, and often quantitative conversion of carboxylic acids to their methyl esters.[6] It operates under fundamentally different principles than the acid-catalyzed route.
Mechanistic Rationale
The reaction proceeds via a two-step mechanism. First, the acidic proton of the carboxylic acid protonates diazomethane, a weak base, to form a carboxylate anion and a highly unstable methyldiazonium cation.[6][7] The methyldiazonium cation contains an excellent leaving group, dinitrogen (N₂).[7] In the second step, the nucleophilic carboxylate anion attacks the methyl group of the cation in an Sₙ2 fashion, releasing nitrogen gas and forming the methyl ester.[8][9]
Experimental Protocol & Critical Safety
WARNING: Diazomethane is extremely toxic, carcinogenic, and potentially explosive.[6][10][11] It should only be handled by experienced personnel in a well-ventilated chemical fume hood, behind a blast shield, using specialized, flame-polished glassware without ground-glass joints.[10][11][12]
Table 2: Reagents for Diazomethane Esterification
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Role |
| 6-chloro-4-methylpicolinic acid | C₇H₆ClNO₂ | 171.58 | 1.00 g | Starting Material |
| Diazomethane Solution in Ether | CH₂N₂ | 42.04 | Added until yellow color persists | Reagent |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | ~50 mL | Solvent |
| Acetic Acid | CH₃COOH | 60.05 | A few drops | Quenching Agent |
Step-by-Step Methodology:
-
Preparation: Dissolve 6-chloro-4-methylpicolinic acid (1.00 g) in anhydrous diethyl ether (50 mL) in an Erlenmeyer flask (no ground-glass joints) equipped with a magnetic stir bar.
-
Reaction: Cool the solution in an ice bath. Add a freshly prepared ethereal solution of diazomethane dropwise with stirring. Continue addition until a faint yellow color persists in the reaction mixture, indicating a slight excess of diazomethane, and nitrogen gas evolution ceases.[6]
-
Quenching: Allow the reaction to stir for an additional 5-10 minutes. Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.[11]
-
Work-up: The work-up is exceptionally simple. The reaction mixture can be concentrated directly under reduced pressure (in the fume hood) to yield the methyl ester, which is often of sufficient purity for subsequent steps.[6] If necessary, a quick filtration through a plug of silica gel can be performed.
Field Insights & Safety Imperatives
-
Causality: The reaction's high efficiency stems from the formation of an excellent leaving group (N₂) and the irreversible nature of its evolution from the system.[9] The mild, non-acidic, and non-basic conditions make it ideal for sensitive substrates.
-
Trustworthiness & Safety: While the reaction itself is reliable and high-yielding, its trustworthiness is entirely dependent on strict adherence to safety protocols.[10][11][13] Diazomethane can explode from contact with sharp surfaces (scratched glass), heat, or strong light.[10][12] Always use a blast shield. Personnel must be trained in its generation (e.g., from Diazald®) and handling. Due to these hazards, this method is typically reserved for small-scale syntheses where other methods have failed.[6][9]
Comparative Analysis: Selecting the Optimal Path
The choice between Fischer esterification and diazomethane methylation is a classic risk-reward decision in process chemistry.
Table 3: Comparison of Synthesis Methods
| Feature | Fischer-Speier Esterification | Diazomethane Alkylation |
| Yield | Good to Very Good (70-95%) | Excellent to Quantitative (>95%)[7] |
| Reaction Conditions | Harsh (Strong Acid, High Temp) | Very Mild (0°C to Room Temp)[6] |
| Reaction Time | Long (6-24 hours) | Very Fast (Minutes to <1 hour) |
| Substrate Scope | Limited by acid-sensitive groups | Very broad; highly tolerant of functional groups[14] |
| Safety & Handling | Standard laboratory hazards | Extreme Hazard: Toxic, Carcinogenic, Explosive[10][11] |
| Scalability | Highly scalable, suitable for industrial production | Not scalable; restricted to small, lab-scale use[9] |
| Work-up | Multi-step: Neutralization, Extraction, Drying | Simple: Quench and evaporate solvent[6] |
Conclusion and Recommendation
For the synthesis of This compound , both methods are chemically viable.
-
The Fischer-Speier Esterification is the recommended method for routine, large-scale, or process-oriented synthesis. Its operational simplicity, low cost of reagents, and inherent safety make it the superior choice for most applications, provided the required reaction time and conditions are acceptable.
-
Diazomethane methylation should be considered a specialized tool. It is the method of choice only when the starting material is extremely precious, available in very small quantities, or contains functional groups that would not survive the harsh conditions of the Fischer esterification. The significant safety risks associated with diazomethane cannot be overstated and must be the primary consideration.
This guide provides the foundational knowledge for researchers to make an informed decision based on the specific constraints and goals of their project, balancing the demands of chemical efficiency with the paramount importance of laboratory safety.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 13. research.uga.edu [research.uga.edu]
- 14. pubs.acs.org [pubs.acs.org]
Synthesis of 6-chloro-4-methylpicolinic acid precursor
An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-Methylpicolinic Acid
Abstract
6-Chloro-4-methylpicolinic acid is a pivotal heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its structural framework, featuring a chlorinated pyridine ring with strategically placed methyl and carboxylic acid groups, offers a versatile scaffold for creating complex molecular architectures with significant biological activity.[1] The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the pyridine ring, while the methyl group influences lipophilicity and steric interactions, both of which can critically impact a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the primary synthetic strategies for 6-chloro-4-methylpicolinic acid, grounded in mechanistic principles and supported by detailed experimental protocols. We will explore the causality behind strategic choices in precursor selection and reaction conditions, offering researchers and drug development professionals the foundational knowledge required for efficient and scalable synthesis.
Retrosynthetic Analysis and Strategic Overview
The synthesis of 6-chloro-4-methylpicolinic acid (Target Molecule 1 ) can be approached from several distinct retrosynthetic pathways. The choice of strategy is dictated by factors such as starting material availability, cost, scalability, and the desired control over regioselectivity. The primary disconnections involve the formation of the C-C bond for the carboxyl group or the introduction of the chlorine atom onto a pre-functionalized pyridine ring.
Caption: Retrosynthetic analysis of 6-chloro-4-methylpicolinic acid.
This analysis reveals three core strategies:
-
Carboxylation of a Halopyridine (Precursor A) : This "bottom-up" approach involves installing the carboxylic acid group onto a 6-chloro-4-methylpyridine scaffold. It is often the most reliable method for controlling regiochemistry.
-
Chlorination of a Picolinic Acid (Precursor B) : A seemingly direct route, this strategy involves the late-stage chlorination of 4-methylpicolinic acid. However, it presents significant challenges in controlling the position of chlorination on the electron-deficient pyridine ring.
-
Oxidation from a Dimethyl Precursor (Analogous to Precursor C) : This method involves the selective oxidation of a methyl group at the C2 position of a suitable chloro-methyl-pyridine starting material.[1][2]
Core Synthetic Strategies: Mechanisms and Rationale
Strategy A: Carboxylation of 6-Chloro-4-methylpyridine
This is arguably the most robust and widely applicable strategy. The key is the formation of an organometallic intermediate from 6-chloro-4-methylpyridine, which is then quenched with an electrophilic carbon source like carbon dioxide.
Mechanism and Rationale: The process begins with a halogen-metal exchange or the formation of a Grignard reagent at the 2-position of a suitable precursor, such as 2-bromo-6-chloro-4-methylpyridine. The resulting nucleophilic carbon is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to protonate the carboxylate salt, yielding the final product. An analogous, well-documented procedure involves the synthesis of 4-methylpicolinic acid from 2-bromo-4-methylpyridine via a Grignard reaction, which serves as an excellent template for this approach.[3]
Advantages:
-
High Regioselectivity: The position of the carboxylic acid is precisely controlled by the initial position of the halogen used for metalation.
-
Convergent Synthesis: Allows for the late-stage introduction of the carboxylic acid functionality.
Challenges:
-
Precursor Availability: Synthesis of the required 2-bromo-6-chloro-4-methylpyridine precursor may add steps.
-
Reaction Conditions: Grignard and lithiation reactions require strictly anhydrous conditions and an inert atmosphere to prevent quenching of the organometallic intermediate.[3]
Caption: Workflow for the carboxylation strategy.
Strategy B: Oxidation of 2-Chloro-4,6-dimethylpyridine
This strategy leverages the differential reactivity of the methyl groups on the pyridine ring. The methyl group at the C2 (or C6) position is more activated towards oxidation than the one at C4.
Mechanism and Rationale: The synthesis starts with 2-chloro-4,6-dimethylpyridine.[1] The methyl group at the 6-position is selectively oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium.[2] The electron-withdrawing effect of the adjacent nitrogen atom and the chloro-substituent makes the C6-methyl group more susceptible to oxidation compared to the C4-methyl group.
Advantages:
-
Potentially Fewer Steps: If the starting material is readily available, this can be a very direct route.
-
Scalability: Oxidation reactions are often amenable to large-scale industrial production.[1]
Challenges:
-
Over-oxidation: Harsh conditions can lead to the oxidation of both methyl groups or degradation of the pyridine ring.
-
Purification: Separating the desired product from unreacted starting material and potential by-products can be challenging.
Recommended Experimental Protocol: Carboxylation via Grignard Reagent
This protocol is adapted from established methodologies for pyridine carboxylation and represents a reliable and controllable route.[3]
Materials and Reagents:
-
2-Bromo-6-chloro-4-methylpyridine
-
Magnesium turnings (activated)
-
Iodine (crystal for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid carbon dioxide)
-
Hydrochloric Acid (HCl), 6 M aqueous solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Part 1: Grignard Reagent Formation
-
Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Flame-dry all glassware under vacuum and cool under a positive pressure of dry argon or nitrogen.
-
Initiation: Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[3]
-
Reaction: Add anhydrous THF to cover the magnesium. Prepare a solution of 2-bromo-6-chloro-4-methylpyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Addition: Add a small portion (approx. 10%) of the bromopyridine solution to the magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and a slight exotherm. If it does not start, gentle warming with a heat gun may be required.
-
Completion: Once initiated, add the remaining bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part 2: Carboxylation and Work-up
-
Carboxylation: Crush a generous excess of dry ice in a separate, dry flask. Slowly transfer the prepared Grignard reagent solution via cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Quenching: Slowly add 6 M HCl to the reaction mixture to quench any remaining Grignard reagent and to protonate the carboxylate. Adjust the pH to approximately 2-3 to ensure the carboxylic acid is fully protonated and precipitates.
-
Extraction: Extract the acidic aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Isolation: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution. This step transfers the acidic product into the aqueous phase as its sodium salt, leaving non-acidic impurities in the organic layer.
-
Precipitation: Separate the aqueous bicarbonate layer and carefully re-acidify it with 6 M HCl to a pH of 2-3. The target compound, 6-chloro-4-methylpicolinic acid, will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an ethanol/water or ethyl acetate/hexanes solvent system.[3]
Purification and Characterization
Rigorous purification and characterization are essential to validate the synthesis of 6-chloro-4-methylpicolinic acid.
| Parameter | Method | Expected Outcome |
| Purification | Recrystallization | Formation of off-white to yellow crystals.[1] |
| Identity | ¹H NMR | Signals corresponding to the pyridine ring protons and the methyl group protons with appropriate chemical shifts and coupling constants. |
| Identity | LC-MS | A parent ion peak corresponding to the molecular weight of the product (171.58 g/mol ) [M+H]⁺ or [M-H]⁻.[1] |
| Purity | HPLC | A single major peak, indicating >95% purity. |
| Structure | IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), O-H (carboxylic acid), and C-Cl bonds. |
Safety and Handling
The described synthetic protocols involve hazardous materials that require strict adherence to safety procedures.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic HCl and SO₂ gas.[4] All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Organometallic Reagents (Grignard, n-BuLi): Pyrophoric and react violently with water and protic solvents. Must be handled under a strictly inert atmosphere (argon or nitrogen).[3]
-
Strong Acids and Bases: Corrosive and can cause severe burns. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The synthesis of 6-chloro-4-methylpicolinic acid is most reliably achieved through a carboxylation strategy involving an organometallic intermediate derived from a pre-chlorinated pyridine precursor. This method offers superior regiochemical control compared to direct chlorination or oxidation pathways. While requiring careful management of anhydrous and inert conditions, the protocol is robust and adaptable. The insights and detailed procedures provided in this guide equip researchers with the necessary tools to confidently synthesize this valuable chemical intermediate for applications in medicinal chemistry and beyond.
References
- 1. 6-Chloro-4-methylpyridine-2-carboxylic acid | 324028-95-7 | Benchchem [benchchem.com]
- 2. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Reactivity and Stability of Methyl 6-chloro-4-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-4-methylpicolinate is a substituted halopyridine that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its chemical structure, featuring a chlorinated pyridine ring and a methyl ester group, provides a unique combination of reactivity and stability that is crucial for its application in constructing more complex molecules.[1][2] This guide offers a comprehensive analysis of the reactivity and stability of this compound, providing insights into its chemical behavior and practical guidance for its handling and use in a research and development setting.
Chemical and Physical Properties
A clear understanding of the fundamental physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C8H8ClNO2 | [3] |
| Molecular Weight | 185.61 g/mol | |
| CAS Number | 1186605-87-7 | [3] |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | Room temperature, under an inert atmosphere | |
| Synonyms | Methyl 6-chloro-4-methyl-2-pyridinecarboxylate, Methyl 6-chloro-4-methylpyridine-2-carboxylate | [3] |
Reactivity Profile
The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing chloro substituent, and the susceptibility of the ester group to hydrolysis.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.[2] This is a key reaction for the functionalization of the pyridine core. The electron-deficient nature of the pyridine ring facilitates this reaction, which often proceeds under relatively mild conditions.[4]
Common nucleophiles used in SNAr reactions with chloropyridines include:
-
Amines
-
Hydroxide ions
-
Alkoxides
-
Thiolates
The reaction with amines is a particularly common strategy to introduce nitrogen-containing substituents, which are prevalent in many biologically active molecules.[5] Heating is often employed to increase the rate of these reactions.[5]
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
Objective: To synthesize an N-substituted 6-amino-4-methylpicolinate derivative.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium carbonate)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the amine (typically 1.1 to 1.5 equivalents) and the base (1.5 to 2.0 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the solvent and excess reagents. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired N-substituted 6-amino-4-methylpicolinate.
Causality: The base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. The choice of solvent is important to ensure the solubility of the reactants and to facilitate the reaction at an appropriate temperature.
Hydrolysis of the Ester Group
The methyl ester group of this compound can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, 6-chloro-4-methylpicolinic acid.[2]
-
Base-catalyzed hydrolysis (saponification): This is typically achieved using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with a co-solvent like methanol or ethanol to improve solubility.
-
Acid-catalyzed hydrolysis: This reaction is generally slower than base-catalyzed hydrolysis and is performed by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium.
The rate of hydrolysis can be influenced by the presence of metal ions, which can catalyze the reaction.[6][7][8]
Experimental Protocol: Base-Catalyzed Hydrolysis
Objective: To synthesize 6-chloro-4-methylpicolinic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve this compound in a mixture of alcohol and water.
-
Add a solution of NaOH or KOH (typically 1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC or LC-MS.
-
Remove the alcohol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with HCl. This will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of the methoxide ion, followed by protonation, yields the carboxylic acid. Acidification is necessary to protonate the carboxylate salt and precipitate the less soluble carboxylic acid.
Stability Profile
The stability of this compound is a critical consideration for its storage and handling.
Storage and Handling
Proper storage and handling are essential to maintain the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] It is recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation from moisture and atmospheric components.
-
Handling: When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[9] Handling should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin and eyes.[11]
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis of the ester group and potential reactions involving the chloro substituent.
-
Hydrolysis: As discussed, exposure to moisture, especially under acidic or basic conditions, can lead to the formation of 6-chloro-4-methylpicolinic acid.
Visualizing Reactivity and Workflows
Diagrams can be powerful tools for understanding the chemical transformations and experimental processes involving this compound.
Caption: Workflow for Nucleophilic Aromatic Substitution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 6-Chloropicolinate|6636-55-1|RUO [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. benchchem.com [benchchem.com]
- 11. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and history of substituted picolinates
An In-depth Technical Guide on the Discovery and History of Substituted Picolinates
Abstract
Substituted picolinates represent a cornerstone in the development of modern synthetic herbicides. This technical guide provides a comprehensive overview of the discovery and historical evolution of this important class of plant growth regulators. From the pioneering introduction of picloram in the 1960s to the latest generation of arylpicolinates, this document traces the structure-activity relationship studies, mechanistic insights, and technological advancements that have shaped the field. We will explore the journey of these auxin mimics, detailing their chemical synthesis, mode of action at the molecular level, and their ever-improving efficacy and environmental profiles. This guide is intended for researchers, scientists, and professionals in the agrochemical and drug development industries, offering a deep dive into the science that has made substituted picolinates a mainstay in global agriculture.
Introduction: The Rise of Synthetic Auxin Herbicides
The selective control of weeds has been a fundamental challenge in agriculture since its inception. The mid-20th century marked a revolutionary period with the advent of synthetic organic herbicides. Among the first to be developed were the auxinic herbicides, discovered independently by British and American scientists in the 1940s.[1][2] These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and persistence lead to unregulated growth and ultimately, the death of susceptible plants.[3]
Picolinic Acid: A Pivotal Scaffold for Herbicide Development
Picolinic acid, a derivative of pyridine with a carboxylic acid substituent at the 2-position, emerged as a particularly fruitful scaffold for the development of potent herbicides.[4][5][6] Its derivatives have given rise to a multi-generational family of herbicides that have been instrumental in managing broadleaf weeds in a variety of cropping systems and non-cropland areas.[7][8] The journey of substituted picolinates is a compelling narrative of chemical innovation, driven by the dual goals of enhancing herbicidal efficacy while improving crop safety and environmental sustainability.
The First Generation: Discovery and Impact of Picloram
The story of substituted picolinates as herbicides begins in the early 1960s with the discovery of picloram by The Dow Chemical Company.[9] Introduced to the market in 1963, picloram, chemically known as 4-amino-3,5,6-trichloropicolinic acid, was a systemic herbicide that demonstrated remarkable efficacy in controlling woody plants and a wide array of broadleaf weeds.[9][10][11]
Synthesis and Chemical Properties
Picloram is a chlorinated derivative of picolinic acid and is recognized for its persistence in soil, a characteristic that provides long-lasting weed control but also necessitates careful management to prevent carryover injury to sensitive crops.[10][11] It is a white crystalline solid with a chlorine-like odor and is soluble in water.[11]
Mechanism of Action: A Potent Auxin Mimic
Like other auxinic herbicides, picloram mimics the natural plant hormone IAA.[2] It is absorbed by the foliage, stems, or roots and translocated throughout the plant, accumulating in the meristematic tissues.[11][12] At the cellular level, it binds to auxin receptors, leading to a cascade of events that disrupt normal plant growth processes.[3] This results in characteristic symptoms of uncontrolled growth, such as epinasty (twisting of stems and leaves), followed by senescence and plant death.[13]
Second Generation Advancements: Clopyralid and Aminopyralid
Building on the success of picloram, researchers continued to explore the picolinate scaffold, leading to the development of second-generation compounds with improved selectivity and lower use rates.
Clopyralid and Aminopyralid: Enhanced Efficacy and Selectivity
Clopyralid, commercialized in 1975, and aminopyralid, commercialized in 2006, are two key second-generation picolinate herbicides also developed by Dow AgroSciences.[5][8] These compounds offered enhanced control of key broadleaf weeds, particularly in cereal crops, pastures, and rangelands.[8][14] Aminopyralid, in particular, demonstrated significantly higher potency than its predecessors, allowing for much lower application rates.[5][15]
Both clopyralid and aminopyralid function as auxin mimics, similar to picloram, by binding to auxin receptors and disrupting plant development.[14][16] While structurally similar, aminopyralid's greater biological activity is thought to be due to its chemical structure allowing for more potent interaction at the target site, even though its absorption and translocation may be lower than clopyralid in some species.[15][16]
Comparative Data of Early Picolinate Herbicides
| Herbicide | Year of Commercialization | Typical Application Rate (g/ha) | Key Weeds Controlled |
| Picloram | 1963 | 125 - 1120 | Woody plants, broadleaf weeds |
| Clopyralid | 1975 | 105 - 500 | Thistles, knapweeds, and other broadleaf weeds |
| Aminopyralid | 2006 | 5 - 120 | Broadleaf weeds in pastures and rangelands |
Data sourced from multiple references.[5][17]
The Modern Era: Arylpicolinates and the Quest for Sustainability
The 21st century has seen a significant leap forward in picolinate chemistry with the discovery of the 6-aryl-picolinates, a new structural class of auxin herbicides.[1][18] This innovation was spearheaded by Dow AgroSciences (now Corteva Agriscience) and has led to the development of highly effective, low-dose herbicides with favorable environmental profiles.[19][20]
Discovery of Arylex™ active and Rinskor™ active
Intensive structure-activity relationship (SAR) studies on the pyridine-carboxylate backbone led to the discovery of Arylex™ active (halauxifen-methyl) in 2005 and Rinskor™ active (florpyrauxifen-benzyl) in 2010.[7] These 6-aryl-picolinates demonstrated exceptional herbicidal activity against a broad spectrum of weeds, including many that had developed resistance to other herbicide modes of action.[1][18] A key feature of these compounds is their very low use rates, often as little as 2.5 to 30 grams of active ingredient per hectare.[1][19]
Bexoveld™: The Third Generation of Arylpicolinates
More recently, Corteva Agriscience announced the development of Bexoveld™, a third-generation 6-arylpicolinate herbicide.[21] This new molecule builds on the knowledge gained from Arylex™ and Rinskor™ actives and is designed to provide enhanced control of key broadleaf weeds in cereal crops, including resistant species like Kochia.[21]
Unique Receptor-Binding and Resistance Management
Research has shown that the arylpicolinates interact with auxin receptors in a unique manner compared to other auxin herbicides.[21][22] They exhibit a different binding pattern, prioritizing a different target site with high affinity.[22][23] This unique mode of action makes them valuable tools for managing weed resistance.[19][21]
Mechanistic Insights: The Molecular Basis of Picolinate Herbicidal Action
The herbicidal activity of substituted picolinates is a direct result of their interaction with the plant's auxin signaling pathway.
The Auxin Signaling Pathway
In the absence of high auxin concentrations, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[3] When auxin is present, it acts as a "molecular glue," binding to the TIR1/AFB family of F-box proteins and promoting the interaction between TIR1/AFB and the Aux/IAA repressors.[3] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The removal of these repressors allows ARFs to activate the transcription of genes involved in various growth processes.[3]
Picolinates and the TIR1/AFB Receptor Complex
Substituted picolinates, as synthetic auxins, bind to the TIR1/AFB receptors in a similar manner to IAA, initiating the degradation of Aux/IAA repressors.[3][13] However, their greater stability in the plant leads to a sustained and overwhelming activation of the auxin response, causing uncontrolled cell elongation and division, which ultimately leads to the death of the plant.[3] Interestingly, studies suggest that some picolinate herbicides may preferentially bind to specific members of the TIR1/AFB family, such as AFB5, which could contribute to their unique herbicidal properties.[4][5]
Visualizing the Auxin Herbicide Signaling Pathway
Caption: Molecular mechanism of action for picolinate herbicides.
Experimental Protocols for Picolinate Herbicide Discovery and Evaluation
The discovery and development of new picolinate herbicides involve a rigorous pipeline of synthesis, screening, and evaluation.
General Synthesis of Substituted Picolinates
The synthesis of substituted picolinates can be achieved through various organic chemistry routes. A common approach involves the modification of the pyridine ring of a picolinic acid precursor. For example, 6-aryl-picolinates can be synthesized via cross-coupling reactions, such as the Suzuki coupling, between a halogenated picolinate and an arylboronic acid.
Illustrative Protocol for Suzuki Coupling:
-
To a reaction vessel, add the halogenated picolinate (1 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted picolinate.
In Vitro Assessment of Herbicidal Activity: Root Growth Inhibition Assay
A common and effective method for the primary screening of new herbicidal compounds is the Arabidopsis thaliana root growth inhibition assay.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare agar plates containing a suitable growth medium (e.g., Murashige and Skoog medium) supplemented with a range of concentrations of the test compound. Include a solvent control plate.
-
Sterilize Arabidopsis thaliana seeds by treating them with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse several times with sterile water.
-
Place the sterilized seeds on the prepared agar plates.
-
Cold-stratify the seeds by incubating the plates at 4 °C in the dark for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22 °C).
-
After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings on each plate.
-
Calculate the percent inhibition of root growth for each concentration relative to the solvent control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of root growth).[4]
Greenhouse Trials Workflow
Caption: Workflow for greenhouse trials of picolinate herbicides.
Conclusion and Future Perspectives
The discovery and continuous evolution of substituted picolinates have had a profound and lasting impact on modern agriculture. From the broad-spectrum control offered by picloram to the precision and sustainability of the latest arylpicolinates, this class of herbicides has provided farmers with essential tools for effective weed management. The journey of picolinates exemplifies a commitment to scientific innovation, with each new generation offering improved efficacy, a wider spectrum of control, and a more favorable environmental and toxicological profile.
Future research in this area will likely focus on the discovery of novel picolinate structures with even greater potency and selectivity, the development of innovative formulations to optimize delivery and reduce environmental impact, and the integration of these herbicides into sophisticated weed management programs that combat resistance and promote sustainable agricultural practices. The legacy of substituted picolinates is a testament to the power of chemistry to address critical challenges in global food production.
References
- 1. Advancing a successful herbicide legacy [corteva.com]
- 2. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
- 7. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. fao.org [fao.org]
- 10. A Picolinic Acid Derivative: A Plant Growth Regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Picloram - Wikipedia [en.wikipedia.org]
- 12. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Analysis of clopyralid and aminopyralid at NIBIO - Nibio [nibio.no]
- 15. cms9files.revize.com [cms9files.revize.com]
- 16. researchgate.net [researchgate.net]
- 17. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 18. sbcpd.org [sbcpd.org]
- 19. Corteva | Rinskor⢠active product carbon footprint [reports.corteva.com]
- 20. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 21. seed.ab.ca [seed.ab.ca]
- 22. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]
- 23. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration - School of Life Sciences - Latest News and Events [warwick.ac.uk]
A Senior Application Scientist's Guide to Methyl 6-chloro-4-methylpicolinate: A Versatile Heterocyclic Building Block for Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of novel molecular entities with therapeutic potential. Methyl 6-chloro-4-methylpicolinate has emerged as a particularly valuable scaffold, offering a trifecta of reactive sites that enable diverse and complex molecular architectures. This technical guide provides an in-depth analysis of this compound from the perspective of a seasoned application scientist. We will explore its synthesis, physicochemical properties, and, most critically, its strategic application in pivotal, modern synthetic transformations, including palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a privileged scaffold in drug discovery, present in numerous blockbuster drugs. Its nitrogen atom can act as a hydrogen bond acceptor, improve aqueous solubility, and serve as a key point for molecular recognition. The strategic functionalization of the pyridine ring with orthogonal reactive handles dramatically enhances its utility, allowing for controlled, stepwise elaboration into complex target molecules.
This compound (CAS No. 1186605-87-7) is a prime example of such a highly valuable building block.[1][2][3] Its structure is characterized by three key features, each offering a distinct synthetic opportunity:
-
A 6-Chloro Substituent: This serves as an excellent leaving group for nucleophilic aromatic substitution and, more significantly, as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
A 2-Methyl Ester Group: This functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing a vector for amide bond formation—a cornerstone of medicinal chemistry—or other derivatizations.
-
A 4-Methyl Group: Often referred to as a "magic methyl," this small lipophilic group can profoundly influence a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties by improving metabolic stability, enhancing binding affinity through hydrophobic interactions, or inducing a favorable binding conformation.[4]
This guide will dissect the practical applications of this building block, providing not just theoretical knowledge but actionable, field-proven protocols and insights.
Physicochemical & Spectroscopic Profile
Accurate identification and characterization are the foundation of sound chemical synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1186605-87-7 | [1][3][5] |
| Molecular Formula | C₈H₈ClNO₂ | [2][5][6] |
| Molecular Weight | 185.61 g/mol | [2][3][6] |
| Appearance | Solid (typically off-white to beige) | [3][7] |
| Synonyms | Methyl 6-chloro-4-methyl-2-pyridinecarboxylate | [3][5] |
| Purity | Typically ≥98% | [3][6][8] |
| Storage | Inert atmosphere, room temperature | [2][3] |
Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) would confirm the structure, with characteristic signals for the aromatic protons, the methyl group, and the methyl ester, alongside a mass spectrum corresponding to the molecular weight.
Synthesis of the Building Block
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and scale-up strategies. A common route involves the esterification of the parent carboxylic acid.
Protocol 1: Synthesis of this compound
This protocol is based on well-established procedures for the esterification of picolinic acids.[9][10]
Step 1: Preparation of 6-Chloro-4-methylpicolinoyl Chloride
-
To a suspension of 6-chloro-4-methylpyridine-2-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
-
Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) or oxalyl chloride ((COCl)₂, 1.2 eq) dropwise at 0 °C.
-
Scientist's Insight: Oxalyl chloride is often preferred for cleaner reactions as the byproducts (CO₂, CO, HCl) are all gaseous. Thionyl chloride is a more economical choice for large-scale synthesis. The DMF catalyst is essential for the formation of the Vilsmeier reagent, which is the active acylating species.
-
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C) for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.
Step 2: Esterification
-
Dissolve the crude 6-chloro-4-methylpicolinoyl chloride in anhydrous methanol (MeOH, excess) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7-8).
-
Extract the product with an organic solvent such as ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
Reactivity & Strategic Applications in Synthesis
The true power of this building block lies in its capacity for selective, high-yield transformations at the C6 position. Palladium-catalyzed cross-coupling reactions are the workhorse of modern synthesis, and the chloro-pyridine moiety is an ideal substrate.
Caption: Key reactive and modulatory sites on the core scaffold.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is an unparalleled method for creating carbon-carbon bonds, particularly for generating biaryl structures common in kinase inhibitors and other drug classes. The reaction couples the 6-chloro position with a boronic acid or ester.[11][12]
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol is adapted from established methods for coupling chloro-pyridines.[13]
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos or XPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Scientist's Insight: The choice of ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos) are superior for activating the C-Cl bond of an electron-deficient pyridine ring, leading to higher yields and preventing catalyst decomposition.
-
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degas the resulting mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography to yield the 6-aryl substituted product.
| Component | Example Reagent | Typical Loading | Purpose |
| Aryl Halide | This compound | 1.0 eq | Substrate |
| Coupling Partner | Phenylboronic Acid | 1.2 eq | Source of new C-group |
| Pd Pre-catalyst | Pd(OAc)₂ | 2 mol% | Forms active Pd(0) |
| Ligand | SPhos | 4 mol% | Stabilizes & activates catalyst |
| Base | K₃PO₄ | 2.0 eq | Facilitates transmetalation |
| Solvent | Dioxane/H₂O (4:1) | - | Reaction Medium |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C(aryl)-N bonds, a linkage ubiquitous in pharmaceuticals.[14][15][16] This reaction allows for the direct coupling of primary or secondary amines at the 6-position of the picolinate core.
Caption: Generalized workflow for Buchwald-Hartwig amination.
Protocol 3: Representative Buchwald-Hartwig Amination
This protocol is based on modern catalyst systems effective for heteroaryl chlorides.[17]
-
In a glovebox or under a strong flow of argon, charge a dry reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos or BrettPhos, 2-5 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or LiHMDS, 1.5-2.0 eq).
-
Scientist's Insight: This reaction is highly sensitive to air and moisture. The use of a strong, non-nucleophilic base like NaOtBu is crucial. For sensitive substrates, LiHMDS can be a milder and more effective alternative. Pre-catalysts that rapidly form the active monoligated Pd(0) species are often preferred.[17]
-
-
Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or THF).
-
Seal the vessel and heat to 80-110 °C for 2-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction by carefully adding water or a saturated NH₄Cl solution.
-
Extract with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by flash chromatography.
Conclusion: A Building Block of Strategic Importance
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its pre-installed, orthogonally reactive functional groups allow for rapid library synthesis and late-stage functionalization, enabling chemists to efficiently explore structure-activity relationships. The C6-chloro handle provides reliable entry into modern cross-coupling chemistry, the C2-ester allows for facile amide coupling, and the C4-methyl group offers a subtle but powerful lever for optimizing drug-like properties. By mastering the application of this versatile building block, research organizations can significantly enhance their ability to design and synthesize the next generation of therapeutic agents.
References
- 1. ivychem.com [ivychem.com]
- 2. 1186605-87-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1186605-87-7 [sigmaaldrich.com]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 1186605-87-7 | this compound - Moldb [moldb.com]
- 7. Methyl 4-chloro-6-methylpicolinate | CymitQuimica [cymitquimica.com]
- 8. This compound - 羰基化合物 - 西典实验 [seedior.com]
- 9. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 10. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. youtube.com [youtube.com]
- 17. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Methyl 6-chloro-4-methylpicolinate in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: A Practical Approach to Solubility
In the landscape of pharmaceutical research and synthetic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical characterization. Methyl 6-chloro-4-methylpicolinate, a substituted pyridine derivative, presents a unique solubility profile dictated by its specific molecular architecture. This guide moves beyond a simple listing of data, providing a foundational understanding of the principles governing its solubility and offering robust, field-proven methodologies for its empirical determination. As a Senior Application Scientist, my objective is not just to provide data, but to equip you with the causal logic behind the experimental choices, ensuring a trustworthy and reproducible approach to your work.
Molecular Structure and Solubility Predictions
The solubility of any compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[1][2] This principle is rooted in the polarity of the solute and the solvent and the intermolecular forces they can form.[3][4]
Analyzing this compound (CAS: 1186605-87-7):
-
Molecular Formula: C₈H₈ClNO₂
-
Molecular Weight: 185.61 g/mol [5]
-
Physical Form: Solid
Key Structural Features Influencing Polarity:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom introduces a dipole moment, making the ring more polar than a benzene ring.
-
Chloro Group (-Cl): An electronegative substituent that contributes to the molecule's overall polarity.
-
Methyl Group (-CH₃): A nonpolar, hydrophobic group.
-
Methyl Ester Group (-COOCH₃): This is a key feature. The carbonyl (C=O) and ether linkage (C-O-C) are polar and can act as hydrogen bond acceptors.
Overall Polarity Assessment: this compound is a moderately polar molecule. The presence of the polar ester group and the electronegative chlorine and nitrogen atoms is balanced by the nonpolar methyl group and the aromatic ring. This structure suggests that it will not be highly soluble in very nonpolar solvents (like hexanes) or highly polar, protic solvents (like water), but will likely exhibit optimal solubility in organic solvents of intermediate polarity. For a related isomer, methyl 4-chloropicolinate, qualitative solubility has been noted as "slight" in both chloroform and methanol[6], which aligns with this prediction.
Strategic Solvent Selection for Solubility Screening
A systematic approach to solubility determination involves testing a panel of solvents that span a range of polarities and hydrogen bonding capabilities. The following table outlines a recommended solvent selection for screening the solubility of this compound.
| Solvent Class | Example Solvent | Polarity Index (Relative) | Rationale for Inclusion |
| Nonpolar | n-Hexane | 0.1 | Establishes a baseline for solubility in aliphatic hydrocarbons. Low solubility is expected. |
| Toluene | 2.4 | Represents aromatic, nonpolar solvents. May show slightly better solubility than hexane due to potential π-π stacking interactions. | |
| Moderately Polar Aprotic | Dichloromethane (DCM) | 3.1 | A common solvent for organic synthesis; its polarity should be favorable. |
| Diethyl Ether | 2.8 | Less polar than DCM, useful for understanding the lower end of the optimal polarity range. | |
| Ethyl Acetate (EtOAc) | 4.4 | Contains an ester group, similar to the solute, which may enhance solubility. | |
| Acetone | 5.1 | A polar aprotic solvent capable of accepting hydrogen bonds. | |
| Acetonitrile (ACN) | 5.8 | A highly polar aprotic solvent common in chromatography. | |
| Polar Protic | Isopropanol (IPA) | 3.9 | A common alcohol solvent with both polar and nonpolar characteristics. |
| Ethanol (EtOH) | 4.3 | Similar to IPA, widely used in pharmaceutical processes. | |
| Methanol (MeOH) | 5.1 | The most polar of the common alcohol solvents. | |
| Other | Tetrahydrofuran (THF) | 4.0 | A cyclic ether with good solvating properties for moderately polar compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent, often used to dissolve sparingly soluble compounds for screening.[7] |
Experimental Protocols for Solubility Determination
Trustworthy solubility data relies on a self-validating system where equilibrium is ensured. The following protocols provide detailed methodologies for both qualitative and quantitative assessment.
Protocol for Qualitative Solubility Determination
This rapid screening method is designed to classify the compound's solubility at a fixed concentration, typically useful in early-stage development.
Methodology:
-
Preparation: Dispense 2 mg of this compound into a series of 1.5 mL microcentrifuge tubes or small test tubes.[8]
-
Solvent Addition: To each tube, add 1.0 mL of a selected test solvent. This creates a target concentration of 2 mg/mL.
-
Equilibration: Cap the tubes securely and vortex vigorously for 60 seconds.
-
Visual Inspection: Place the tubes in a rack and allow them to stand at a controlled room temperature (e.g., 25°C) for 15-30 minutes to allow any undissolved solid to settle.
-
Classification: Observe each tube against a contrasting background.
-
Soluble: A clear, particle-free solution.
-
Slightly Soluble: A mostly clear solution with a small amount of undissolved solid remaining.
-
Insoluble: The majority of the solid remains undissolved.[9]
-
The logical flow of this initial screening process can be visualized as follows:
References
- 1. teachy.ai [teachy.ai]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. 1186605-87-7 | this compound - Moldb [moldb.com]
- 6. chembk.com [chembk.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Methyl 6-chloro-4-methylpicolinate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Versatility of a Privileged Heterocyclic Scaffold
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the picolinate scaffold, a pyridine ring bearing a carboxylate group, is a well-established "privileged" structural motif.[1] Picolinic acid and its derivatives are integral building blocks in the synthesis of a vast array of biologically active molecules, finding applications in therapeutics for neurodegenerative diseases, cancer, and inflammatory conditions.[1]
Methyl 6-chloro-4-methylpicolinate emerges as a particularly strategic building block. The ester functionality provides a handle for further modification, while the methyl group at the 4-position can influence molecular conformation and metabolic stability. Critically, the chlorine atom at the 6-position serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions. This family of reactions, recognized with the 2010 Nobel Prize in Chemistry, provides a powerful and modular approach to form carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[2][3]
This guide provides an in-depth exploration of the application of this compound in four cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful implementation.
Pillar 1: The General Mechanism of Palladium-Catalyzed Cross-Coupling
Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. Most of these transformations proceed through a common Pd(0)/Pd(II) cycle, which consists of three key elementary steps.[4][5][6]
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step oxidizes the palladium center from Pd(0) to a square planar Pd(II) species.[3][5]
-
Transmetalation / Coordination & Deprotonation:
-
In C-C coupling reactions like Suzuki or Sonogashira, a second organometallic reagent (e.g., an organoboron or organocopper species) undergoes transmetalation, transferring its organic group to the palladium center and displacing the halide.[3][6]
-
In C-N coupling (Buchwald-Hartwig), the amine coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium-amido complex.[7][8]
-
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures due to the mild reaction conditions and the commercial availability and stability of boronic acid coupling partners.[9]
Experimental Protocol: Synthesis of Methyl 4-methyl-6-phenylpicolinate
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and the base.
-
Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for coupling of heteroaryl chlorides.[10] The dppf ligand promotes both the oxidative addition and reductive elimination steps.
-
Base: An aqueous base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step.[9] Cs₂CO₃ is often used for more challenging substrates.
-
Solvent: A mixture of an organic solvent like dioxane or toluene with water is common, as it solubilizes both the organic substrates and the inorganic base. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 | 80-90 |
| 3-Thiopheneboronic acid | XPhos Pd G2 (1) | K₃PO₄ (3) | 2-MeTHF | 100 | 6 | 75-88 |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a direct route that avoids the harsh conditions of classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[7][11]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of Methyl 6-(Anilino)-4-methylpicolinate
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Add toluene, followed by this compound and then aniline.
-
Seal the tube, remove from the glovebox, and heat in an oil bath at 90-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Causality Behind Choices:
-
Catalyst/Ligand: Buchwald-Hartwig amination of (hetero)aryl chlorides requires a strong donor, sterically hindered phosphine ligand like XPhos or RuPhos. These bulky ligands facilitate the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species.[12]
-
Base: A strong, non-nucleophilic base like NaOtBu is essential to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate.[11] Weaker bases are generally ineffective for coupling aryl chlorides.[11]
-
Inert Conditions: The active Pd(0) catalyst and the electron-rich phosphine ligands are sensitive to oxygen. Therefore, the use of a glovebox or rigorous Schlenk line techniques is mandatory for high yields.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 110 | 80-90 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 85-95 |
| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2) | t-BuOH | 90 | 75-85 |
Application 3: Sonogashira Coupling for C-C Bond Formation (Alkynylation)
The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbon centers, providing direct access to aryl alkynes.[13][14] These products are valuable intermediates in synthesis and are found in various functional materials and pharmaceuticals. The reaction typically employs a dual-catalyst system of palladium and copper(I).[13]
Experimental Protocol: Synthesis of Methyl 4-methyl-6-(phenylethynyl)picolinate
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-3 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv, also serves as solvent)
-
Anhydrous, degassed Tetrahydrofuran (THF) (as co-solvent, optional)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.
-
Add degassed THF (if used) followed by the amine base and finally phenylacetylene via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-8 hours. The formation of an ammonium halide salt precipitate is typically observed.
-
Monitor by TLC or LC-MS. After completion, dilute with ethyl acetate.
-
Filter the mixture to remove the salt precipitate, and wash the organic filtrate with saturated aqueous NH₄Cl solution, then brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Causality Behind Choices:
-
Dual Catalysis: The palladium catalyst performs the main cross-coupling cycle. The copper(I) co-catalyst reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.[13]
-
Base: The amine base is crucial. It serves to deprotonate the terminal alkyne and also acts as a ligand for the palladium and copper centers. It neutralizes the HCl generated during the reaction.[15]
-
Copper-Free Variants: While the copper co-catalyst is traditional, concerns over homo-coupling of the alkyne (Glaser coupling) have led to the development of copper-free protocols, which often require a different base like tetrabutylammonium fluoride (TBAF).[16]
Data Summary: Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (1.5) | Et₃N (3) | THF | 50 | 88-96 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | i-Pr₂NH (3) | DMF | RT | 90-98 |
| 1-Hexyne | PdCl₂(dppf) (2) | None (TBAF base) | TBAF (3) | Dioxane | 80 | 70-85 |
Application 4: Heck Reaction for C-C Bond Formation (Vinylation)
The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes, providing a direct route to vinyl-substituted aromatics and heterocycles.[17][18]
Experimental Protocol: Synthesis of Methyl 4-methyl-6-styrylpicolinate
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Charge a Schlenk tube with Pd(OAc)₂, P(o-tol)₃, and the base.
-
Evacuate and backfill with an inert atmosphere three times.
-
Add DMF, this compound, and styrene.
-
Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and wash extensively with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Causality Behind Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a classic system for the Heck reaction.[19] The ligand stabilizes the palladium catalyst, while the acetate can be displaced to generate the active Pd(0) species in situ.
-
Mechanism Note: Unlike the previous reactions, the Heck reaction does not involve transmetalation. After oxidative addition, the alkene coordinates to the Pd(II) center, followed by migratory insertion into the Pd-Aryl bond. A final β-hydride elimination step releases the product and forms a palladium-hydride species, which is converted back to Pd(0) by the base.[2]
-
Base: A moderately strong base is needed to regenerate the Pd(0) catalyst at the end of the cycle.[18]
Caption: A typical experimental workflow for the Mizoroki-Heck reaction.
Conclusion
This compound is a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide demonstrate its utility in accessing a diverse array of functionalized picolinates through Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. By understanding the mechanistic rationale behind the choice of catalysts, ligands, and conditions, researchers can leverage this building block to accelerate the synthesis of complex molecules for pharmaceutical, agrochemical, and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. fiveable.me [fiveable.me]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Esterification of 6-chloro-4-methylpicolinic acid to "Methyl 6-chloro-4-methylpicolinate"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 6-chloro-4-methylpicolinate
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its structure, featuring a chlorinated pyridine ring with methyl and ester functionalities, provides multiple reaction sites for further chemical modifications. This makes it an important intermediate in the development of novel drug candidates, particularly in medicinal chemistry for creating biologically active molecules.[1]
These application notes provide a comprehensive guide to the synthesis of this compound from 6-chloro-4-methylpicolinic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide essential safety and analytical information.
Mechanistic Insights: The "Why" Behind the Synthesis
The conversion of a carboxylic acid to an ester, in this case, 6-chloro-4-methylpicolinic acid to its methyl ester, can be achieved through several methods. A common and effective approach involves a two-step process: activation of the carboxylic acid to an acyl chloride, followed by reaction with an alcohol.[2][3][4] This method is often preferred over direct acid-catalyzed esterification (Fischer esterification) for pyridine carboxylic acids, as the formation of the acyl chloride intermediate can lead to cleaner reactions and higher yields.[5][6]
Step 1: Formation of the Acyl Chloride Intermediate
The first step involves the reaction of 6-chloro-4-methylpicolinic acid with thionyl chloride (SOCl₂).[3][4] The hydroxyl group of a carboxylic acid is a relatively poor leaving group.[7] Thionyl chloride converts this hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[3] The subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the highly reactive acyl chloride, with the release of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts.[2][4]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride.
-
Intermediate Formation: A protonated chlorosulfite intermediate is formed.
-
Chloride Attack: A chloride ion, generated in the reaction, attacks the carbonyl carbon.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating sulfur dioxide and a chloride ion, to form the acyl chloride.
Step 2: Esterification with Methanol
The newly formed acyl chloride is highly electrophilic. In the second step, it readily reacts with methanol. The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the final product, this compound, and hydrochloric acid.
This two-step approach provides a robust and efficient pathway for the synthesis of the target ester.
Experimental Protocol
This protocol details the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-chloro-4-methylpicolinic acid | ≥95% | Commercially Available | |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available | Handle in a fume hood with appropriate PPE. Reacts violently with water.[8][9] |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Commercially Available | ||
| Diethyl ether (Et₂O) | Commercially Available | ||
| Toluene | Commercially Available |
Equipment
-
Round-bottom flasks
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Step-by-Step Procedure
Part 1: Synthesis of the Acyl Chloride Intermediate
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloro-4-methylpicolinic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood.
-
Reaction: Gently heat the mixture to reflux (approximately 79°C for thionyl chloride) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, toluene can be added and co-distilled.[10]
Part 2: Esterification
-
Addition of Methanol: Cool the crude acyl chloride residue in an ice bath. Slowly and cautiously add anhydrous methanol (an excess, e.g., 10-20 equivalents) to the flask with stirring. This reaction is exothermic.
-
Reaction: After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.
-
Work-up:
-
Carefully quench the reaction by pouring the mixture into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like diethyl ether.[10]
-
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound.
Characterization and Analytical Data
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Resonances corresponding to the methyl protons of the ester group (~3.9 ppm), the methyl group on the pyridine ring (~2.4 ppm), and the aromatic protons on the pyridine ring. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbons. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₈H₈ClNO₂: 185.61 g/mol ).[11][12] |
| FT-IR | A strong absorption band for the C=O stretch of the ester group (~1730 cm⁻¹). |
Safety Precautions
6-chloro-4-methylpicolinic acid:
-
May cause skin, eye, and respiratory irritation.[13]
-
Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
Thionyl chloride (SOCl₂):
-
Highly corrosive and toxic. Causes severe skin burns and eye damage.[8][9] Toxic if inhaled.[8][14]
-
Reacts violently with water, liberating toxic gas (HCl and SO₂).[8][9][14]
-
Always handle in a well-ventilated chemical fume hood. [9]
-
Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[8][9]
-
Ensure a supply of appropriate quenching material (e.g., sodium bicarbonate) is readily available in case of spills.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction in either step. | Ensure anhydrous conditions. Extend reaction times. Use a larger excess of reagents. |
| Loss of product during work-up. | Ensure proper pH adjustment during neutralization. Perform multiple extractions. | |
| Impure Product | Presence of starting material. | Ensure the first step goes to completion before adding methanol. |
| Hydrolysis of the ester during work-up. | Work quickly during the aqueous work-up and avoid prolonged exposure to acidic or basic conditions. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the esterification of 6-chloro-4-methylpicolinic acid to this compound. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 11. calpaclab.com [calpaclab.com]
- 12. calpaclab.com [calpaclab.com]
- 13. fishersci.com [fishersci.com]
- 14. westliberty.edu [westliberty.edu]
Application Notes and Protocols for the Coupling of Methyl 6-chloro-4-methylpicolinate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Aminopicolinates in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, with the 6-aminopicolinate framework being of particular significance. These structures are integral to a wide array of pharmacologically active agents, serving as key building blocks in the synthesis of compounds targeting a range of diseases. The coupling of amines with methyl 6-chloro-4-methylpicolinate is a critical transformation for accessing a diverse library of these valuable intermediates. This document provides a detailed guide to the reaction conditions, underlying mechanisms, and practical protocols for achieving this synthesis, empowering researchers to efficiently construct these important molecular architectures.
The substitution of the chlorine atom in this compound with an amine can be achieved through two primary mechanistic pathways: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Nucleophilic Aromatic Substitution (SNAr). The choice of methodology is dictated by the nucleophilicity of the amine, the electronic properties of the pyridine ring, and the desired reaction conditions.
Mechanistic Insights: Understanding the Reaction Pathways
A thorough comprehension of the reaction mechanisms is paramount for successful protocol development and troubleshooting. The two primary pathways for the amination of this compound are detailed below.
The Buchwald-Hartwig Amination: A Catalytic Approach
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction is particularly useful for a broad range of amines and aryl halides, including less reactive chloro-derivatives. The catalytic cycle, as depicted below, involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aminopyridine and regenerate the active catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative
Nucleophilic Aromatic Substitution (SNAr) offers a metal-free alternative for the amination of electron-deficient aromatic rings.[3][4] The pyridine ring, being inherently electron-deficient, is susceptible to nucleophilic attack, a characteristic that is further enhanced by the presence of the electron-withdrawing methyl ester group. The reaction proceeds via a two-step addition-elimination mechanism. The amine attacks the carbon atom bearing the chlorine, forming a high-energy intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol & Methodology
The following protocols provide a general framework for the coupling of this compound with amines. Optimization may be required based on the specific amine substrate.
General Experimental Workflow
The general workflow for both the Buchwald-Hartwig and SNAr reactions involves careful setup under an inert atmosphere, followed by the reaction, work-up, and purification.
Caption: General experimental workflow for amination reactions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is generally applicable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., Xantphos, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is most effective with strong nucleophiles such as cyclic secondary amines (e.g., morpholine, piperidine) and may require elevated temperatures.
Materials:
-
This compound
-
Amine (2 - 3 equivalents)
-
Base (optional, e.g., K₂CO₃, DIPEA, 1.5 - 2.0 equivalents)
-
Polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Sealed reaction vessel
Procedure:
-
To a sealed reaction vessel, add this compound and the amine.
-
Add the solvent and, if necessary, the base.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-150 °C) with stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the high-boiling point solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: A Survey of Reaction Conditions
The following table summarizes various reaction conditions for the coupling of substituted chloro-pyridines and related aryl chlorides with amines, providing a valuable starting point for optimization.
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-chloro-4-methoxynicotinaldehyde | Various Amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | - | [6] |
| 2 | Aryl Chlorides | Primary/Secondary Amines | Pd(dba)₂ / SIPr | NaOtBu | Toluene | RT | Good | [7] |
| 3 | Aryl Chlorides | Triarylamines | Pd₂(dba)₃ / NHC·HCl | KOtBu | Toluene | 110 | Good | [7] |
| 4 | Heteroaryl Chlorides | Primary Amines | Pd(OAc)₂ / CyPFtBu JosiPhos | - | - | - | Good | [2] |
| 5 | 4,7-dichloroquinoline | Morpholine | None (SNAr) | K₂CO₃ | DMF | 120 | 92 | [5] |
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use a pre-catalyst or activate the catalyst in situ. |
| Insufficiently strong base (Buchwald-Hartwig) | Switch to a stronger base like NaOtBu or K₃PO₄. | |
| Low nucleophilicity of the amine (SNAr) | Increase reaction temperature. Consider switching to a Palladium-catalyzed method. | |
| Side Product Formation | Hydrodehalogenation (Buchwald-Hartwig) | Use a bulkier ligand to disfavor β-hydride elimination. |
| Double amination (if applicable) | Use a bulky protecting group on the amine or carefully control stoichiometry. | |
| Difficult Purification | Residual high-boiling point solvent (DMF, DMSO) | Perform multiple aqueous washes during work-up. |
| Co-eluting impurities | Optimize the mobile phase for column chromatography; consider a different stationary phase. |
Conclusion
The successful coupling of amines with this compound is a readily achievable transformation that opens the door to a vast chemical space of high-value 6-aminopicolinate derivatives. By understanding the underlying mechanistic principles of both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution, and by carefully selecting and optimizing the reaction conditions, researchers can efficiently synthesize these critical building blocks for drug discovery and development. The protocols and data presented herein provide a robust foundation for achieving this important synthetic objective.
References
- 1. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 2. This compound | 1186605-87-7 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. patents.justia.com [patents.justia.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 7. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]
Application Notes and Protocols for the Catalytic Use of Xantphos with Methyl 6-chloro-4-methylpicolinate
Introduction: Navigating the Catalysis of Electron-Deficient Heteroaryl Chlorides
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is pivotal to the assembly of novel therapeutics and functional materials. Among the vast arsenal of catalyst systems, the combination of a palladium precursor with the bulky, electron-rich phosphine ligand, Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), has emerged as a powerful and versatile tool.
This guide provides an in-depth exploration of the application of the Pd/Xantphos catalytic system with a specific focus on a challenging yet valuable substrate: Methyl 6-chloro-4-methylpicolinate. As an electron-deficient heteroaryl chloride, this substrate presents unique challenges to catalytic activation. The inherent electronic properties of the pyridine ring, compounded by the presence of an electron-withdrawing ester group, render the C-Cl bond significantly less susceptible to oxidative addition, the crucial first step in most cross-coupling catalytic cycles.
Herein, we will dissect the underlying principles that make the Xantphos ligand particularly well-suited for this class of substrates. We will provide detailed, field-proven protocols for its successful implementation in Buchwald-Hartwig amination, Suzuki-Miyaura, and Sonogashira coupling reactions. Furthermore, this document will delve into the mechanistic nuances of these transformations, offering insights into the "why" behind specific experimental choices and providing a comprehensive troubleshooting guide to empower researchers in overcoming common synthetic hurdles.
The Xantphos Advantage: A Ligand Engineered for Challenge
The efficacy of the Xantphos ligand in facilitating the cross-coupling of challenging substrates like this compound is not coincidental. It is a direct consequence of its unique structural and electronic properties.
-
Wide Bite Angle: The rigid xanthene backbone of Xantphos enforces a wide P-Pd-P "bite angle". This geometric constraint is instrumental in promoting the reductive elimination step of the catalytic cycle, the final product-forming step. Furthermore, this structural feature can help to stabilize the catalytically active monoligated palladium species, which is often crucial for the oxidative addition of unactivated chlorides.
-
Electron-Rich Phosphines: The diphenylphosphino groups of Xantphos are electron-rich, which increases the electron density at the palladium center. This electronic enrichment facilitates the oxidative addition of the electron-deficient C-Cl bond of the picolinate substrate to the Pd(0) center, a kinetically challenging step.
-
Steric Bulk: The steric hindrance provided by the Xantphos ligand plays a crucial role in preventing the formation of inactive dimeric palladium species and promoting the formation of the desired monomeric catalytic species.
These attributes collectively contribute to a more efficient and robust catalytic system capable of overcoming the activation barrier associated with electron-deficient heteroaryl chlorides.
Experimental Protocols
The following protocols are designed as a robust starting point for researchers. It is imperative to note that optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary to achieve optimal results for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol outlines the C-N bond formation between this compound and a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and Xantphos to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: To the Schlenk tube, add NaOtBu, this compound, and the desired amine.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Toluene | 110 | 16 | >95 |
| 2 | Aniline | Dioxane | 100 | 24 | 85 |
| 3 | n-Butylamine | Toluene | 110 | 18 | 92 |
Experimental Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol describes the C-C bond formation between this compound and an aryl or vinyl boronic acid.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (4:1)
Procedure:
-
Catalyst and Reagent Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, Xantphos, the chosen base, this compound, and the boronic acid to an oven-dried Schlenk tube.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Boronic Acid | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | 90 | 16 | 91 |
| 3 | Vinylboronic acid pinacol ester | K₂CO₃ | 90 | 18 | 75 |
Experimental Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 3: Sonogashira Coupling of this compound
This protocol details the C-C bond formation between this compound and a terminal alkyne. A copper-free protocol is provided to minimize the common side reaction of alkyne homocoupling.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile or DMF
Procedure:
-
Catalyst and Reagent Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, Cs₂CO₃, and this compound to an oven-dried Schlenk tube.
-
Solvent and Alkyne Addition: Add anhydrous acetonitrile or DMF, followed by the terminal alkyne via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Acetonitrile | 80 | 12 | 82 |
| 2 | 1-Hexyne | DMF | 100 | 20 | 78 |
| 3 | Trimethylsilylacetylene | Acetonitrile | 80 | 16 | 85 |
Experimental Workflow Diagram:
Caption: Workflow for Sonogashira Coupling.
Mechanistic Insights: The Catalytic Cycle in Action
A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. While the specifics can vary, the general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura Catalytic Cycle.
For the electron-deficient this compound, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step. The electron-donating nature of the Xantphos ligand is critical here, as it increases the nucleophilicity of the palladium, thereby facilitating this challenging step. The choice of a strong base in the Buchwald-Hartwig amination is crucial not only for deprotonating the amine but also for maintaining a sufficiently active catalyst. In the Suzuki-Miyaura coupling, the base plays a key role in the transmetalation step, forming the boronate species that transfers the organic group to the palladium center.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section provides guidance on common issues encountered when working with electron-deficient heteroaryl chlorides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents or solvents. 4. Inappropriate base strength. | 1. Use a pre-formed palladium catalyst or ensure complete reduction of the Pd(II) precursor. 2. Thoroughly degas solvents and maintain a positive pressure of inert gas. 3. Purify starting materials and use anhydrous solvents. 4. For aminations, consider a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS). For Suzuki couplings, screen different inorganic bases (e.g., K₃PO₄, CsF). |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Rigorously exclude oxygen from the reaction. 2. Lower the reaction temperature. Consider using a more stable palladium precatalyst. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Base is too strong for functional groups present. | 1. Perform the reaction at a lower temperature for a longer duration. 2. Screen milder bases (e.g., K₂CO₃, Cs₂CO₃). |
Conclusion: A Versatile Catalyst System for Advancing Synthesis
The combination of the Xantphos ligand with a palladium source provides a highly effective and versatile catalytic system for the cross-coupling of the challenging substrate, this compound. The unique structural and electronic features of Xantphos are key to overcoming the inherent low reactivity of this electron-deficient heteroaryl chloride. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can confidently employ this system to synthesize a diverse array of functionalized picolinate derivatives, thereby accelerating discovery in drug development and materials science. This guide serves as a comprehensive resource to empower scientists in harnessing the full potential of this powerful catalytic tool.
The Strategic Utility of Methyl 6-chloro-4-methylpicolinate in the Synthesis of Advanced Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel bioactive molecules. Methyl 6-chloro-4-methylpicolinate, a substituted pyridine derivative, has emerged as a versatile and highly valuable building block for the construction of complex molecular architectures, particularly in the realm of targeted therapeutics. Its unique combination of reactive sites—a halogen for cross-coupling, an ester for functional group manipulation, and a methylated pyridine core—provides a powerful platform for the synthesis of a diverse array of compounds, most notably kinase inhibitors and other targeted agents for diseases such as cancer. This document provides a comprehensive overview of the applications of this compound, complete with detailed protocols and an exploration of the underlying chemical principles that govern its reactivity.
The Chemical Versatility of this compound
This compound (CAS No: 1186605-87-7), with the molecular formula C₈H₈ClNO₂, possesses a unique arrangement of functional groups that underpins its synthetic utility.[1] The chlorine atom at the 6-position of the pyridine ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[2] This allows for the facile introduction of aryl, heteroaryl, or alkyl substituents, enabling the rapid exploration of chemical space and the fine-tuning of a molecule's biological activity and pharmacokinetic properties.
Furthermore, the methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another avenue for structural diversification and the introduction of key pharmacophoric features. The methyl group at the 4-position, while less reactive, can influence the steric and electronic properties of the molecule, potentially impacting its binding affinity and selectivity for a given biological target.
Application in the Synthesis of Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts. The picolinate scaffold, of which this compound is a prime example, has been identified as a privileged structure in the design of kinase inhibitors.[4]
The pyridine nitrogen and the adjacent carbonyl group of the picolinate moiety can form key hydrogen bond interactions within the ATP-binding site of kinases, mimicking the interactions of the natural substrate. The strategic functionalization of the picolinate ring, facilitated by the reactive chlorine atom, allows for the introduction of substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
While specific, publicly available protocols detailing the direct use of this compound in the synthesis of named kinase inhibitors are often proprietary, its application can be inferred from the synthesis of structurally related compounds. For instance, the synthesis of various picolinamide-based inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora Kinases often involves the coupling of functionalized picolinates with various amine or aryl partners.[4]
Core Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5][6] In the context of this compound, this reaction allows for the substitution of the chlorine atom with a wide range of aryl or heteroaryl boronic acids or their esters. This transformation is fundamental to the construction of the biaryl or heteroaryl-aryl scaffolds commonly found in kinase inhibitors and other bioactive molecules.
Generalized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a representative method and may require optimization for specific substrates and desired outcomes.
Materials and Reagents:
| Reagent | Role | Typical Stoichiometry |
| This compound | Starting Material | 1.0 equivalent |
| Aryl/Heteroaryl Boronic Acid or Ester | Coupling Partner | 1.1 - 1.5 equivalents |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 1-5 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activator | 2-3 equivalents |
| Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Reaction Medium | - |
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the aryl/heteroaryl boronic acid or ester, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent via syringe. A mixture of an organic solvent and water (e.g., 4:1 Dioxane:Water) is often employed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.
-
Degassed Solvent: Dissolved oxygen in the solvent can also lead to the oxidation and deactivation of the palladium catalyst.
-
Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid, facilitating the transfer of the organic group to the palladium center.[7] The choice of base can significantly impact the reaction rate and yield.
-
Ligand: The phosphine ligands (in catalysts like Pd(PPh₃)₄ or added separately) stabilize the palladium center and influence its reactivity and selectivity.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006064217A3 - PROCESS FOR THE PREPARATION OF 4-(6-CHLORO-2, 3-METHYLENEDIOXYANILINO)-7-[2-(4-METHYLPIPERAZIN-l-YL) ETHOXY]-5-TETRAHYDROPYRAN-4-YLOXYQUINAZOLINE , THEIR INTERMEDIATES AND CRYSTALLINE SALTS THEREOF - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on Methyl 6-chloro-4-methylpicolinate
Introduction
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Picolinates, in particular, serve as versatile building blocks for the synthesis of a wide array of biologically active compounds and functional materials. Methyl 6-chloro-4-methylpicolinate is a key intermediate, offering a reactive "handle" at the 6-position for the introduction of diverse functionalities via nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing ester group and the pyridine nitrogen itself, renders the C6-chloro substituent susceptible to displacement by a variety of nucleophiles, most notably amines.[1][2]
This technical guide provides a comprehensive overview of the experimental protocols for conducting nucleophilic aromatic substitution on this compound. We will explore two of the most effective and widely adopted methodologies: the classical, thermally-driven direct SNAr and the more versatile palladium-catalyzed Buchwald-Hartwig amination.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation.
The choice between these two primary methods is often dictated by the nature of the nucleophile and the desired reaction conditions. Direct SNAr is often simpler and avoids the use of expensive metal catalysts, but typically requires higher temperatures and is most effective with less hindered, more nucleophilic amines.[5] In contrast, the Buchwald-Hartwig amination offers a broader substrate scope, including the use of less reactive amines and more sterically hindered partners, and often proceeds under milder conditions.[6][7]
Reaction Mechanisms and Strategic Considerations
The success of a nucleophilic aromatic substitution on an electron-deficient heterocycle like this compound hinges on the stabilization of a negatively charged intermediate, known as a Meisenheimer complex.[2]
The SNAr Pathway
The direct SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a tetrahedral Meisenheimer complex. The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing ester group and the pyridine nitrogen. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored.
substrate [label=<
This compound
];
meisenheimer [label=<
Meisenheimer Complex (stabilized intermediate)
];
product [label=<
Methyl 6-amino-4-methylpicolinate
];
substrate -> meisenheimer [label="+ Nu:⁻", fontcolor="#EA4335"]; meisenheimer -> product [label="- Cl⁻", fontcolor="#34A853"]; }
The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination follows a more intricate catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][6] A crucial aspect of this reaction is the choice of a suitable phosphine ligand, which plays a pivotal role in facilitating the catalytic cycle and preventing undesired side reactions.[4]
pd0 [label="Pd(0)Ln"]; oxidative_addition [label="Oxidative Addition"]; pdII_complex [label="Ar-Pd(II)-Cl(Ln)"]; amine_coordination [label="Amine Coordination\n& Deprotonation"]; pdII_amido [label="Ar-Pd(II)-NR'R''(Ln)"]; reductive_elimination [label="Reductive Elimination"]; product [shape=box, style=rounded, label="Ar-NR'R''"];
pd0 -> oxidative_addition [label="+ Ar-Cl", color="#4285F4"]; oxidative_addition -> pdII_complex [color="#4285F4"]; pdII_complex -> amine_coordination [label="+ HNR'R''\n- HCl", color="#EA4335"]; amine_coordination -> pdII_amido [color="#EA4335"]; pdII_amido -> reductive_elimination [color="#34A853"]; reductive_elimination -> product [color="#34A853"]; reductive_elimination -> pd0 [style=dashed, label="Catalyst\nRegeneration"]; }
Experimental Protocols
Protocol 1: Direct Nucleophilic Aromatic Substitution (SNAr) with Ammonia
This protocol details the synthesis of Methyl 6-amino-4-methylpicolinate (CAS 1266119-24-7) using aqueous ammonia as the nucleophile. This method is advantageous for its simplicity and the use of readily available and inexpensive reagents.
Materials and Equipment:
-
This compound
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Sealed pressure vessel or a thick-walled, sealed tube
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve this compound (1.0 eq.) in 1,4-dioxane (approximately 0.5 M concentration).
-
Addition of Nucleophile: To the stirred solution, add aqueous ammonia (5.0-10.0 eq.).
-
Reaction Conditions: Securely seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully unseal the vessel in a well-ventilated fume hood.
-
Extraction: Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 6-amino-4-methylpicolinate as a solid.
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Aqueous Ammonia (28-30%) |
| Solvent | 1,4-Dioxane |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | Moderate to Good |
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with a Primary Amine
This protocol provides a general method for the coupling of this compound with a variety of primary amines, leveraging the efficiency and broad applicability of the Buchwald-Hartwig amination.[3][7]
Materials and Equipment:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware for work-up and purification
-
Celite for filtration
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.01-0.05 eq.), Xantphos (0.02-0.10 eq.), and sodium tert-butoxide (1.5-2.0 eq.).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Under a positive pressure of inert gas, add this compound (1.0 eq.) and the primary amine (1.1-1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction and Concentration: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted methyl 6-amino-4-methylpicolinate.
| Parameter | Value |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Sodium tert-butoxide |
| Solvent | Anhydrous Toluene |
| Temperature | 80-110 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | Good to Excellent |
Product Characterization
The successful synthesis of the desired aminated picolinate can be confirmed by standard analytical techniques. For the parent product, Methyl 6-amino-4-methylpicolinate, the expected characterization data would be as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group at the 4-position, a singlet for the methoxy group of the ester, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be upfield compared to the starting material due to the electron-donating nature of the amino group.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all unique carbon atoms, including the carbonyl carbon of the ester.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₈H₁₀N₂O₂ = 166.18 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C=O stretching of the ester (around 1720-1740 cm⁻¹), and C=C/C=N stretching of the aromatic ring.
Troubleshooting and Field-Proven Insights
-
Low Yield in SNAr: If the direct amination protocol results in low yields, consider increasing the reaction temperature or time. The use of a stronger base or a more polar aprotic solvent like DMSO or NMP can also enhance the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
Incomplete Conversion in Buchwald-Hartwig Amination: Incomplete reactions can often be attributed to catalyst deactivation. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The choice of ligand is also critical; for more challenging substrates, consider using more advanced, sterically hindered phosphine ligands.
-
Side Reactions: In some cases, especially with highly reactive nucleophiles or elevated temperatures, side reactions such as hydrolysis of the ester group can occur. If this is observed, it may be necessary to adjust the work-up procedure to include an esterification step or to use milder reaction conditions.
-
Purification Challenges: The polarity of the aminated products can sometimes make purification by column chromatography challenging. A careful selection of the eluent system is crucial. In some cases, crystallization may be a more effective purification method.
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and versatile transformation for the synthesis of a diverse range of substituted picolinates. Both the direct SNAr and the palladium-catalyzed Buchwald-Hartwig amination offer reliable pathways to these valuable compounds. The choice of methodology should be guided by the specific nucleophile, the desired scale of the reaction, and the available laboratory resources. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of these important synthetic methods in a research and development setting.
References
- 1. 23628-31-1|6-Aminopicolinic acid|BLD Pharm [bldpharm.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. impactfactor.org [impactfactor.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-chloro-4-methylpicolinate
Welcome to the technical support center for the synthesis of Methyl 6-chloro-4-methylpicolinate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, presented in a direct question-and-answer format.
Q1: My yield of this compound is consistently low, and my crude NMR shows unreacted starting material. What's going on?
A1: This is a classic issue related to the equilibrium nature of the Fischer esterification reaction. The reaction between 6-chloro-4-methylpicolinic acid and methanol is reversible.[1][2] If significant amounts of water are present or produced and not removed, the equilibrium will not favor the ester product. The ester can be hydrolyzed back to the carboxylic acid starting material under the acidic reaction conditions.[1]
Root Causes & Solutions:
-
Incomplete Reaction Equilibrium: The Fischer esterification is an equilibrium-controlled process.[1][3] To drive the reaction towards the product, you must apply Le Chatelier's principle.
-
Use Excess Methanol: A large excess of methanol (often used as the solvent) will shift the equilibrium to the right, favoring ester formation.[1][4] Using a 10-fold excess or more can significantly increase product yield.[1]
-
Water Removal: Water is a byproduct of the reaction. Its presence will favor the reverse reaction (hydrolysis). Ensure your methanol and acid catalyst are as anhydrous as possible. For larger-scale reactions, consider using a Dean-Stark apparatus to physically remove water as it forms.[1][4]
-
-
Insufficient Catalyst: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][5] The acid protonates the carbonyl oxygen of the carboxylic acid, making it a better electrophile for attack by methanol.[2][5]
Experimental Protocol: Driving the Esterification to Completion
-
To a flame-dried round-bottom flask, add 6-chloro-4-methylpicolinic acid (1.0 eq).
-
Add anhydrous methanol (20-50 eq), ensuring it is from a freshly opened bottle or dried over molecular sieves.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.
-
Fit the flask with a reflux condenser and a drying tube.
-
Heat the mixture to reflux and monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature before proceeding with the work-up.
Q2: I've isolated my product, but I see a persistent impurity with a lower Rf value on TLC and a mass corresponding to the starting carboxylic acid. How can I prevent this during work-up?
A2: This indicates that your ester product is hydrolyzing back to the carboxylic acid during the aqueous work-up. The acidic conditions used for the esterification, if not properly neutralized, will continue to catalyze the hydrolysis of the ester once water is introduced.
Root Causes & Solutions:
-
Acid-Catalyzed Hydrolysis During Work-up: The strong acid catalyst will readily promote the hydrolysis of the ester product when water is added.[1]
-
Neutralization at Low Temperature: Before extraction, it is critical to neutralize the acid catalyst. Slowly and carefully add a cold, saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture until the pH is neutral or slightly basic (pH 7-8). Perform this neutralization in an ice bath to dissipate the heat generated.
-
Efficient Extraction: Once neutralized, immediately extract the ester product into a suitable organic solvent like ethyl acetate or dichloromethane. Do not let the product sit in the aqueous phase for an extended period.
-
Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Q3: My mass spectrometry results show an unexpected peak at M+14, suggesting a methylated byproduct. What is this and how is it formed?
A3: While less common under standard Fischer esterification conditions, methylation of the pyridine nitrogen is a potential side reaction, especially if you are using alternative esterification methods.
Root Causes & Solutions:
-
N-Methylation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen can act as a nucleophile.
-
Fischer Conditions: Under strongly acidic Fischer conditions (e.g., with H₂SO₄), the pyridine nitrogen is protonated to form a pyridinium salt. This deactivates it towards electrophilic attack, so N-methylation is generally not a significant side reaction.[6]
-
Alternative Methylating Agents: If you are using potent methylating agents like dimethyl sulfate (DMS) or methyl iodide (MeI) with a base, N-methylation can become a major side reaction.[6] The product would be an N-methylpyridinium salt, which is highly polar and may complicate purification. To avoid this, stick to acid-catalyzed esterification with methanol.
-
Q4: I am observing a byproduct that appears to be 6-chloro-4-methylpyridine. How did my carboxylic acid group disappear?
A4: You are likely observing the product of a decarboxylation side reaction. Picolinic acids can be susceptible to losing CO₂ at elevated temperatures, especially under prolonged heating in acidic conditions.[6]
Root Causes & Solutions:
-
Thermal Decarboxylation: Excessive heat or prolonged reaction times can induce the loss of the carboxylic acid group as carbon dioxide.
-
Temperature and Time Control: Carefully monitor the reaction temperature and do not exceed the necessary reflux temperature of methanol. Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Optimization Study: If decarboxylation is a persistent issue, consider running the reaction at a slightly lower temperature for a longer period to find an optimal balance between reaction rate and side product formation.
-
| Parameter | Effect on Decarboxylation | Recommendation |
| Temperature | Higher temperatures increase the rate of decarboxylation. | Maintain gentle reflux; avoid aggressive heating. |
| Reaction Time | Longer times increase the likelihood of decarboxylation. | Monitor reaction closely and work up upon completion. |
| Acid Strength | Stronger acids can sometimes promote decarboxylation. | Use the minimum effective catalytic amount. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired esterification pathway versus the two most common side reactions: hydrolysis and decarboxylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 6-chloro-4-methylpicolinate by Flash Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of "Methyl 6-chloro-4-methylpicolinate." As a substituted pyridine derivative, this compound presents unique challenges during silica gel flash chromatography, primarily due to interactions involving its basic nitrogen atom. This document offers a structured approach to method development, troubleshooting common issues, and ensuring high purity and recovery of the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the flash chromatography of this compound in a practical question-and-answer format.
Part 1: Method Development & Optimization
Q1: I'm starting my purification. How do I select the right solvent system for flash chromatography?
A: The foundation of a successful flash chromatography separation is a well-developed solvent system, which is always optimized first using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture (eluent) that provides a Retention Factor (Rf) of approximately 0.2-0.3 for this compound.[1][2]
-
Why an Rf of 0.2-0.3? An Rf in this range ensures that the compound interacts sufficiently with the stationary phase (silica gel) to separate from impurities, but not so strongly that it requires excessive solvent volumes to elute, which can lead to band broadening and poor resolution.[1] An Rf value that is too high (>0.5) indicates the eluent is too polar, and the compound will elute too quickly, likely co-eluting with non-polar impurities.[3][4] Conversely, an Rf value that is too low (<0.1) means the eluent is not polar enough, and the compound will take a very long time to elute, or may not elute at all.[3]
-
Starting Point: For a compound like this compound, a good starting point for TLC analysis is a mixture of a non-polar solvent and a moderately polar solvent. A common initial system is Hexane/Ethyl Acetate .[5][6] Begin with a ratio of 4:1 (Hexane:EtOAc) and adjust the polarity based on the initial result.
-
If the spot remains at the baseline, increase the polarity by increasing the proportion of ethyl acetate.
-
If the spot moves with the solvent front, decrease the polarity by reducing the proportion of ethyl acetate.
-
Part 2: Troubleshooting Common Purification Problems
Q2: My compound is streaking and the collected fractions show significant peak tailing. What is happening and how can I achieve sharp peaks?
A: Peak tailing is the most common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[7]
-
Root Cause: The basic lone pair of electrons on the pyridine nitrogen atom interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to a slow and uneven elution of the compound, resulting in a "tailing" or "streaking" appearance on TLC and broad, asymmetric peaks during column chromatography.[7]
-
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a competing base to the eluent. This additive will preferentially bind to the acidic silanol sites, effectively masking them from your target compound.
-
Triethylamine (TEA): Add 0.5-2% TEA to your optimized solvent system (e.g., Hexane/EtOAc/TEA 80:20:1).[3][8] This is often sufficient to dramatically improve peak shape.
-
Ammonia/Methanol: For more polar systems, a stock solution of 1-10% ammonium hydroxide in methanol can be used as a polar modifier in a solvent like dichloromethane (DCM).[6][9]
-
-
Use a Deactivated Stationary Phase: If tailing persists, consider using a different stationary phase.
-
Deactivated Silica: You can "deactivate" your own silica gel by flushing the packed column with a solvent system containing TEA before loading your sample.[8]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[9]
-
Amine-Functionalized Silica: Pre-packed columns with an amine-bonded phase are commercially available and are designed specifically to prevent these unwanted interactions.[10]
-
-
Q3: I'm experiencing very low recovery of my compound. It seems to have disappeared during the column.
A: Low recovery can stem from several factors. It is crucial to diagnose the cause systematically.[9]
-
Possible Causes & Solutions:
-
Compound Decomposition on Silica: The acidic nature of silica gel can degrade sensitive compounds. To test for this, perform a 2D-TLC stability test (see Protocol 3). If degradation is observed (new spots appear), you must switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[7][9]
-
Irreversible Adsorption: Your compound may be too polar for the chosen solvent system and is irreversibly stuck at the top of the column. Try flushing the column with a much more polar solvent (e.g., 10% Methanol in DCM) to see if the compound elutes. If so, you need to re-develop your TLC with a more polar eluent.
-
Premature Elution: The compound may have eluted undetected in the solvent front because the initial eluent was too polar. Always collect and check the very first fractions coming off the column by TLC.[9]
-
Dilute Fractions: If the compound has eluted with significant band broadening, the concentration in any single fraction might be too low to detect by TLC. Try combining several fractions in the expected elution range and concentrating them before re-analyzing.[9]
-
Q4: My target compound is co-eluting with a closely-running impurity. How can I improve the separation?
A: Achieving separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
-
Strategies for Improved Resolution:
-
Fine-Tune the Mobile Phase: Small adjustments to the solvent ratio can have a large impact. If your TLC shows the spots are very close, try developing the plate in a taller chamber to allow for a longer run, which can exaggerate small differences in Rf.
-
Change Solvent System "Family": If hexane/ethyl acetate doesn't provide separation, switch to a completely different system. For example, a dichloromethane/acetone or toluene/ethyl acetate system may offer different selectivity due to different intermolecular interactions with your compounds.[4]
-
Employ Gradient Elution: Start with a less polar solvent system to allow the non-polar impurities to elute first. Then, gradually increase the polarity of the eluent over the course of the run to elute your target compound, leaving more polar impurities behind.[1][8]
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. A general rule is to use a silica-to-crude-sample ratio of at least 50:1 by weight for difficult separations.[1]
-
Q5: My crude material is a sticky oil that won't dissolve in my chosen eluent (e.g., 10% EtOAc/Hexane). How do I load it onto the column?
A: This is a common scenario where "dry loading" is the required technique. Loading a sample dissolved in a strong solvent (like pure DCM or acetone) directly onto a column equilibrated with a weak solvent (like Hexane/EtOAc) will destroy the separation.[11]
-
Dry Loading Procedure:
-
Dissolve your crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to this solution.
-
Thoroughly mix and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed chromatography column. This technique ensures that your compound is introduced to the column in a narrow, even band, preserving the separation efficiency.[8][11]
-
Data Presentation & Summary Tables
| Table 1: Recommended TLC Starting Solvent Systems | |
| Solvent System | Typical Application Notes |
| Hexane / Ethyl Acetate | Standard starting point for compounds of intermediate polarity. Adjust ratio from 9:1 to 1:1. |
| Dichloromethane / Methanol | For more polar compounds that do not move in Hexane/EtOAc. Start at 99:1 and increase methanol %. |
| Toluene / Acetone | An alternative system that can offer different selectivity compared to ester-based eluents. |
| Mobile Phase Modifiers | Add 0.5-2% Triethylamine (TEA) to any of the above systems to mitigate peak tailing for basic compounds.[3] |
| Table 2: Troubleshooting Summary Guide | ||
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | Strong interaction of basic pyridine with acidic silica.[7] | Add 0.5-2% Triethylamine (TEA) to the eluent. Use neutral alumina or deactivated silica.[3][8] |
| Poor Separation / Co-elution | Unoptimized solvent system; Column overloading. | Re-optimize TLC for Rf ≈ 0.2-0.3. Try a different solvent family. Reduce sample load. Use a solvent gradient.[1][4] |
| Low / No Compound Recovery | Compound decomposition; Irreversible adsorption; Premature elution.[9] | Perform 2D-TLC to check stability. Flush column with a very polar solvent. Check initial fractions by TLC.[7] |
| Compound in Solvent Front | Eluent is too polar. | Decrease the polarity of the mobile phase (e.g., decrease ethyl acetate percentage in hexane).[9] |
| Sample Insoluble in Eluent | Mismatch between sample solubility and eluent polarity. | Use the dry loading technique.[11] |
Experimental Protocols
Protocol 1: Step-by-Step TLC for Solvent System Screening
-
Prepare Sample: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot Plate: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.[12]
-
Prepare Chamber: Add your chosen solvent system (e.g., 8:2 Hexane:EtOAc) to a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[12]
-
Develop Plate: Place the TLC plate in the chamber and close it. Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.[13]
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them.
-
Calculate Rf & Optimize: Calculate the Rf value (distance spot traveled / distance solvent traveled). Adjust the solvent polarity as needed to achieve an Rf of 0.2-0.3 for the target compound.[2]
Protocol 2: Flash Chromatography Purification (Dry Loading)
-
Prepare Column: Secure a glass column of appropriate size. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Pack Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is uniform and free of cracks. Do not let the silica run dry.[1]
-
Dry Load Sample: Prepare your dry-loaded sample as described in Q5. Carefully layer the silica-adsorbed sample onto the top of the packed column bed. Add a thin protective layer of sand on top.
-
Elute: Carefully add the eluent to the column. Apply gentle, consistent air pressure (1-4 psi) to begin the elution process.[11]
-
Collect Fractions: Collect the eluent in an array of test tubes.
-
Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: 2D-TLC for Compound Stability Assessment
-
First Development: Spot your crude mixture in the bottom-left corner of a square TLC plate. Develop the plate in your chosen solvent system as usual.[7]
-
Dry and Rotate: After the first run, remove the plate and dry it completely. Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now the new baseline.
-
Second Development: Develop the plate again in the same solvent system.
-
Analyze: After visualization, stable compounds will appear on a diagonal line. Any spots that appear off this diagonal represent products that have degraded during contact with the silica plate.[7] If new spots are visible, your compound is not stable to silica, and an alternative stationary phase is required.
Visualizations: Workflows & Decision Trees
Caption: A standard workflow for the purification of this compound.
Caption: A decision tree for troubleshooting poor separation issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Palladium Catalyst Removal from "Methyl 6-chloro-4-methylpicolinate" Reactions
Welcome to the Technical Support Center for palladium catalyst removal. This guide is specifically designed for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions involving Methyl 6-chloro-4-methylpicolinate . As a picolinate derivative, this substrate presents unique challenges for palladium removal due to the coordinating nature of the pyridine nitrogen. This document provides in-depth, field-proven insights and practical troubleshooting guidance to help you achieve the stringent purity levels required for active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions involving this compound so challenging?
The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring of the picolinate structure. This nitrogen can coordinate strongly with the palladium catalyst, forming stable, soluble complexes. This chelation effect makes it difficult to remove the palladium species using standard purification methods like simple filtration or crystallization, as the catalyst remains dissolved in the product-containing organic phase.
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines on elemental impurities, have established strict limits for metals used as catalysts.[1][2] Palladium is classified as a Class 2 element, signifying its potential toxicity. The permitted daily exposure (PDE) for palladium is 100 µ g/day for the oral route of administration.[2] For a typical drug product with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm) .[3]
Q3: What are the primary methods for palladium removal, and how do I choose the right one?
The most common and effective methods involve adsorption, scavenging, and crystallization.[1] The choice depends on the specific palladium species present (e.g., Pd(0) vs. Pd(II)), the scale of the reaction, cost considerations, and the properties of your final product.
-
Adsorption: Utilizes high-surface-area materials like activated carbon to physically adsorb palladium species. It is a cost-effective but sometimes non-selective method.[4]
-
Scavenging: Employs solid-supported reagents (scavengers), typically based on silica or polymers, which are functionalized with groups that have a high affinity for palladium, such as thiols or trimercaptotriazine (TMT).[4][5] This method is highly selective and efficient.
-
Crystallization: Purifies the product by crystallization, leaving palladium impurities in the mother liquor. Its effectiveness can be highly dependent on the product's crystallization properties and the solubility of the palladium complexes.[1]
The following decision-making workflow can help guide your selection process.
Caption: Decision logic for selecting a palladium removal strategy.
Troubleshooting Guides
Issue 1: High levels of palladium (>50 ppm) remain after initial purification (e.g., filtration, standard crystallization).
-
Underlying Cause: Strong chelation of soluble palladium species to the pyridine nitrogen of your product is the most likely cause. Simple filtration is ineffective against dissolved catalysts, and co-crystallization can occur if the palladium complex has similar solubility to your product.
-
Recommended Action:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for robust palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT)-based scavengers are particularly effective due to the high affinity of sulfur for palladium.[5][6]
-
Optimize Scavenging Conditions: Experiment with the scavenger amount (typically 3-8 molar equivalents relative to the residual palladium), temperature (ambient to 60 °C), and stirring time (1-18 hours).[1][7]
-
Consider a Pre-treatment: In some cases, a mild oxidizing or reducing agent can be used to change the oxidation state of the palladium (e.g., from Pd(0) to Pd(II)), making it more amenable to scavenging by certain functional groups.[1]
-
Issue 2: Significant product loss occurs during the palladium removal step.
-
Underlying Cause: Non-specific adsorption of your product onto the purification medium. This is a well-documented issue, particularly with activated carbon, which has a high surface area that can bind organic molecules indiscriminately.[8]
-
Recommended Action:
-
Minimize Adsorbent Quantity: Titrate the amount of activated carbon or scavenger to find the minimum effective quantity that meets your palladium limit.
-
Screen Different Scavengers: If using scavengers, test different types. Some may have lower non-specific binding characteristics for your specific product.
-
Solvent Selection: The choice of solvent can influence the non-specific binding. A solvent in which your product is highly soluble may decrease its tendency to adsorb onto the solid support.[5]
-
Switch Methods: If product loss remains unacceptably high with adsorption/scavenging, re-evaluate crystallization under different solvent systems or consider a liquid-liquid extraction protocol if a suitable biphasic system can be devised.[1]
-
Issue 3: Palladium removal is inconsistent from batch to batch.
-
Underlying Cause: Variability in the palladium species present at the end of the reaction. The final state of the palladium (e.g., oxidation state, ligand coordination, colloidal vs. dissolved) can be influenced by slight variations in reaction time, temperature, or work-up procedures.[5]
-
Recommended Action:
-
Standardize the Work-up: Ensure that the post-reaction work-up (e.g., quenching, phase splits) is highly consistent before initiating the palladium removal step.
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species and oxidation states, providing more robust performance.[1]
-
Implement a "Polishing" Step: If the primary method shows variability, add a consistent secondary "polishing" step, such as passing the filtered solution through a cartridge containing a high-affinity scavenger, to ensure the final palladium level is consistently low.
-
Data & Performance Comparison
The following table summarizes typical performance data for common palladium removal techniques, providing a baseline for what to expect.
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery | Key Considerations |
| Activated Carbon | 300 - 2500 | 15 - 50 | 50% - 90% | Cost-effective, but risk of significant product loss due to non-specific binding.[8][9] |
| Thiol-Based Scavenger | 300 - 2500 | < 1 - 16 | > 95% | Highly effective for Pd(II), robust across many solvents, but higher cost than carbon.[6][10] |
| TMT-Based Scavenger | 33,000 | < 200 | > 98% | Very high capacity, effective for various Pd species, good for high contamination levels.[11] |
| Crystallization | 100 - 500 | 10 - 100 | Variable | Highly dependent on product solubility; may require optimization with anti-solvents or additives.[1] |
Data compiled from multiple case studies and may vary based on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Palladium Removal using Thiol-Functionalized Silica Scavenger
This protocol provides a general procedure for using a solid-supported scavenger in batch mode.
-
Dissolution: After the initial reaction work-up, dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate, Toluene).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[7]
-
Stirring: Stir the suspension at a temperature between 25-60 °C. A typical duration is 1-18 hours. Monitor the scavenging progress by taking small aliquots of the solution, filtering, and analyzing for palladium content via ICP-MS.[1]
-
Filtration: Once the desired palladium level is reached, filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the final product for ICP-MS analysis to confirm the residual palladium concentration is below the target limit.
Caption: Experimental workflow for scavenger-based palladium removal.
Protocol 2: Palladium Removal using Activated Carbon
This protocol outlines the use of activated carbon for palladium adsorption.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, Tetrahydrofuran).
-
Carbon Addition: Add powdered activated carbon to the solution. A common starting amount is 0.1 to 0.5 times the weight of the crude product.[1]
-
Stirring: Stir the slurry at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a thick pad of celite to ensure all fine carbon particles are removed. Caution: A fine gray or black color in the filtrate indicates carbon breakthrough.
-
Washing: Thoroughly wash the celite/carbon pad with fresh solvent to recover adsorbed product.
-
Concentration: Concentrate the clear, colorless filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
Common impurities in "Methyl 6-chloro-4-methylpicolinate" and their identification
Welcome to the technical support center for "Methyl 6-chloro-4-methylpicolinate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we will delve into the likely impurities, their origins, and robust analytical methods for their identification and quantification. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: I see several unexpected peaks in my HPLC chromatogram for a sample of this compound. What could they be?
A1: The presence of unexpected peaks in your HPLC analysis points to impurities that can originate from the synthetic route or subsequent degradation. The most common synthesis of this compound involves a two-step process: oxidation of a substituted picoline followed by esterification. This pathway can introduce several process-related impurities.
Here are the most probable impurities you might be observing:
-
Starting Material Carryover: The most common impurity is the unreacted starting material, 6-chloro-4-methylpyridine-2-carboxylic acid (Impurity A). Its presence indicates an incomplete esterification reaction.[1][2]
-
Isomeric Impurities: Depending on the selectivity of the initial chlorination of 4-methylpicoline, you might have isomeric impurities. For instance, if the chlorination is not perfectly regioselective, you could have other chloro-isomers of methyl 4-methylpicolinate.
-
Over-oxidation Products: During the oxidation of the methyl group at the 2-position to a carboxylic acid, it's possible for the methyl group at the 4-position to also be oxidized, leading to 6-chloropyridine-2,4-dicarboxylic acid , which could then be partially or fully esterified.
-
Decarboxylation Products: Picolinic acids are susceptible to thermal decarboxylation, especially when heated.[3][4][5] This could lead to the formation of 6-chloro-4-methylpyridine .
-
Hydrolysis Product: The ester can hydrolyze back to the carboxylic acid (6-chloro-4-methylpyridine-2-carboxylic acid ) if exposed to moisture, especially under acidic or basic conditions.[6][7]
To confidently identify these peaks, it is essential to employ a combination of analytical techniques, as detailed in the following sections.
Q2: How are these impurities formed? Can I prevent them?
A2: Understanding the formation pathways of these impurities is key to minimizing their presence in your final product. The following diagram illustrates the likely synthesis route and the points at which common impurities can be generated.
Caption: Synthesis of this compound and potential impurity formation pathways.
Prevention Strategies:
-
Incomplete Esterification (Impurity A): To drive the Fischer esterification to completion, use a large excess of methanol, an effective acid catalyst (like sulfuric acid), and ensure adequate reaction time and temperature.[8][9] Removal of water as it is formed can also shift the equilibrium towards the product.
-
Decarboxylation (Impurity B): Avoid excessive temperatures during the synthesis and purification steps. Picolinic acids are known to undergo decarboxylation upon heating.[3][5]
-
Hydrolysis: Protect the final product and intermediates from moisture and store in a dry, inert atmosphere.
-
Over-oxidation: Careful control of the oxidant stoichiometry and reaction temperature during the oxidation step is crucial to prevent the oxidation of the second methyl group.
Q3: What analytical techniques are best for identifying these impurities?
A3: A multi-pronged analytical approach is recommended for the unambiguous identification and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and quantification of known and unknown impurities. A reversed-phase method with UV detection is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities. The mass fragmentation patterns are invaluable for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural confirmation of the main component and for identifying impurities, especially when isolated. 2D NMR techniques can be used for more complex structures.
The following workflow diagram illustrates a systematic approach to impurity identification.
Caption: A systematic workflow for the identification and characterization of impurities.
Troubleshooting Guides: Analytical Methods
Guide 1: HPLC Method for Purity Assessment
This guide provides a robust starting point for developing an HPLC method for the analysis of this compound.
Objective: To separate the main component from its potential process-related impurities.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC with UV detector | Widely available and suitable for chromophoric analytes. |
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm | Good retention and separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for pyridine compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | See table below | To ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 270 nm | Wavelength at which the pyridine ring system absorbs. |
| Injection Vol. | 10 µL | A good starting point, can be optimized. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Expected Elution Order:
-
6-chloro-4-methylpyridine-2-carboxylic acid (Impurity A): Being more polar, it will elute earlier than the ester.
-
This compound (Main Component): The target compound.
-
6-chloro-4-methylpyridine (Impurity B): Less polar than the ester, it will likely have a longer retention time.
Guide 2: GC-MS for Impurity Identification
This guide outlines a general GC-MS method for the identification of volatile impurities.
Objective: To identify impurities based on their mass fragmentation patterns.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Standard GC with a Mass Spectrometer | For separation and mass analysis. |
| Column | DB-5ms or equivalent (30m x 0.25mm, 0.25µm) | A versatile, non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C | To ensure complete volatilization of the sample. |
| Oven Program | 50°C (2 min), then 10°C/min to 280°C (5 min) | A general-purpose gradient to separate compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Mass Range | 40-400 amu | To cover the expected mass range of the parent compound and its fragments. |
Interpreting the Mass Spectra:
-
This compound: Look for the molecular ion peak (M⁺). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.[10][11] Common fragments would include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
-
6-chloro-4-methylpyridine (Impurity B): The mass spectrum will show a molecular ion peak and its corresponding M+2 isotope peak. Fragmentation may involve the loss of the methyl group or the chlorine atom.
Guide 3: NMR Spectroscopy for Structural Confirmation
Objective: To confirm the structure of the main component and elucidate the structure of any isolated impurities.
¹H NMR (in CDCl₃):
-
This compound:
-
A singlet for the methyl ester protons (~3.9-4.0 ppm).
-
A singlet for the methyl group on the pyridine ring (~2.4-2.5 ppm).
-
Two singlets or two doublets for the aromatic protons on the pyridine ring (~7.2-7.8 ppm).
-
-
6-chloro-4-methylpyridine-2-carboxylic acid (Impurity A):
-
Absence of the methyl ester singlet.
-
A broad singlet for the carboxylic acid proton (concentration-dependent, may be >10 ppm).
-
Similar aromatic and methyl group signals to the ester, but potentially shifted.
-
¹³C NMR (in CDCl₃):
-
This compound:
-
A signal for the ester carbonyl carbon (~165 ppm).
-
Signals for the aromatic carbons of the pyridine ring (~120-160 ppm).
-
A signal for the methyl ester carbon (~53 ppm).
-
A signal for the methyl group on the ring (~20 ppm).
-
By comparing the spectra of your sample to reference spectra and the expected chemical shifts, you can confidently identify the components.
References
- 1. 6-Chloro-4-methylpyridine-2-carboxylic acid | 324028-95-7 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. Hammick reaction - Wikipedia [en.wikipedia.org]
- 4. 172. The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Improving the stability of "Methyl 6-chloro-4-methylpicolinate" during reactions
Welcome to the technical support guide for Methyl 6-chloro-4-methylpicolinate (CAS: 1186605-87-7).[1][2][3] This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you improve reaction stability, optimize yields, and troubleshoot potential issues.
Section 1: General Stability and Handling
FAQ 1: What are the primary stability concerns for this compound?
This compound is a robust compound under standard laboratory conditions but possesses two key functional groups that dictate its stability profile: the methyl ester and the chloro-pyridine moiety.
-
Ester Hydrolysis: The methyl picolinate functional group is susceptible to hydrolysis under both strongly acidic and, more commonly, strongly basic conditions. This is the most frequent non-productive pathway encountered. The use of strong aqueous bases (e.g., NaOH, KOH) in conjunction with heating can lead to the formation of the corresponding carboxylic acid, which may complicate purification and reduce the yield of the desired product.
-
Aryl Chloride Reactivity: The 6-chloro substituent is the primary reactive site for cross-coupling reactions. While relatively stable, its reactivity is modulated by the electron-withdrawing nature of the pyridine ring and the ester. Under highly reductive conditions or in the presence of certain catalysts at elevated temperatures, undesired protodehalogenation (replacement of -Cl with -H) can occur.
FAQ 2: What are the recommended storage and handling procedures?
To ensure the long-term integrity of the reagent, the following storage conditions are recommended:
-
Storage: Store in a cool, dry place, sealed tightly in its original container. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at room temperature is advisable.[3]
-
Handling: The compound is a solid and should be handled in a well-ventilated area.[3] It is hydroscopically stable for short-term handling in air. For reactions requiring strictly anhydrous conditions, it should be dried in a vacuum oven and handled in a glovebox or under an inert atmosphere.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The 6-chloro position of this molecule makes it an excellent substrate for carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.[4][5][6] However, challenges can arise due to the specific electronic nature of the chloropyridine ring.
Question: My Suzuki-Miyaura coupling reaction with this compound is providing low yield or failing completely. What are the critical parameters to investigate?
A sluggish or failed Suzuki coupling with this substrate is a common issue that can almost always be resolved by systematically optimizing the reaction components. The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step and is highly dependent on the catalyst system.[7][8]
Below is a troubleshooting workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
1. Causality Behind Catalyst & Ligand Choice
Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in Suzuki couplings. The choice of a palladium catalyst and, more importantly, the ancillary ligand is paramount.
-
Problem: Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for activating the C-Cl bond. The oxidative addition of Pd(0) into the aryl chloride bond is energetically demanding, and PPh₃ does not sufficiently stabilize the resulting Pd(II) intermediate.
-
Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition step and stabilize the active catalyst.
| Ligand Type | Examples | Rationale for Use with Aryl Chlorides |
| Buchwald-Type Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding, promoting fast oxidative addition and reductive elimination.[7] |
| Dialkylphosphines | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Strong σ-donating character enhances the electron density on the palladium center, facilitating C-Cl bond cleavage.[7] |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often showing high activity for challenging substrates. |
2. The Critical Role of the Base
The base in a Suzuki reaction serves a dual purpose: it activates the organoboron species to facilitate transmetalation and neutralizes the halide byproduct.[7][8] However, with an ester-containing substrate, the choice of base is a delicate balance.
-
Problem: Strong bases like NaOH or Ba(OH)₂ in aqueous media will readily hydrolyze the methyl ester, especially at the elevated temperatures (80-120 °C) often required for aryl chloride coupling.[4]
-
Solution: Use a moderately strong base that is sufficiently potent to promote the catalytic cycle but minimizes ester cleavage.
| Base | Solvent System | Advantages & Considerations |
| Potassium Phosphate (K₃PO₄) | Dioxane/Water, Toluene | Often considered the "gold standard" for challenging couplings. Provides a good balance of reactivity and functional group tolerance. |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene, DMF | A strong base that is highly effective but can sometimes promote side reactions. Its high solubility in organic solvents can be advantageous. |
| Potassium Fluoride (KF) | Anhydrous Dioxane | A milder, non-nucleophilic base ideal for substrates that are highly sensitive to hydrolysis. Requires anhydrous conditions to be effective.[7] |
Section 3: Managing Competing Reaction Pathways
Question: I am observing significant formation of 6-chloro-4-methylpicolinic acid in my reaction mixture. How can I prevent ester hydrolysis?
This is a direct consequence of the base and solvent system. The diagram below illustrates the competition between the desired coupling and the undesired hydrolysis.
Caption: Competing Suzuki coupling and ester hydrolysis pathways.
Mitigation Strategies:
-
Switch to Anhydrous Conditions: If possible, use a base like KF with an anhydrous solvent such as dioxane or toluene. This physically removes water, the key reagent for hydrolysis.
-
Use a Weaker Base: As detailed in the table above, K₃PO₄ is often a safer choice than stronger carbonates or hydroxides.
-
Lower Reaction Temperature: If the catalyst system is active enough, reducing the temperature can significantly slow the rate of hydrolysis relative to the cross-coupling.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize prolonged exposure to basic conditions.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4.5 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[9]
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 1186605-87-7 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
"Methyl 6-chloro-4-methylpicolinate" reaction scale-up challenges
Technical Support Center: Methyl 6-chloro-4-methylpicolinate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of this compound. As a critical building block in pharmaceutical synthesis, successfully scaling its production requires a nuanced understanding of the reaction chemistry, potential side reactions, and purification challenges. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, properties, and handling of this compound.
Q1: What is the most common synthetic route for this compound on a laboratory scale?
A1: The most prevalent and reliable laboratory-scale synthesis involves a two-step process starting from 4-methylpicolinic acid.
-
Chlorination: The pyridine ring is first chlorinated at the 6-position. This is typically achieved by converting the picolinic acid to its N-oxide, followed by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Esterification: The resulting 6-chloro-4-methylpicolinic acid is then esterified to the methyl ester. The classic Fischer esterification, using methanol in the presence of an acid catalyst (like H₂SO₄), is a common method.[1] Alternatively, the acid can be converted to an acyl chloride using SOCl₂ or oxalyl chloride, which then readily reacts with methanol to form the ester.[2]
Q2: What are the key physical and chemical properties I should be aware of?
A2: Understanding the properties of this compound is crucial for handling, purification, and reaction planning.
| Property | Value | Significance & Handling Notes |
| Molecular Formula | C₈H₈ClNO₂ | [3][4] |
| Molecular Weight | 185.61 g/mol | [3][4] |
| Physical Form | Typically an off-white to beige solid | [2] |
| Storage Temperature | Inert atmosphere, 2-8°C or Room Temperature | [5] |
| Hazards | May cause skin, eye, and respiratory irritation.[6] | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. |
Q3: Why is direct chlorination of 4-methylpicolinic acid often challenging?
A3: Direct electrophilic chlorination of the pyridine ring is difficult because the nitrogen atom deactivates the ring towards electrophilic attack.[7] Pyridine derivatives are generally stable and relatively unreactive towards electrophiles.[8] To overcome this, the reaction often proceeds through an N-oxide intermediate, which activates the positions alpha (2 and 6) and gamma (4) to the nitrogen for nucleophilic attack by the chloride ion from the chlorinating agent.
Q4: What analytical techniques are recommended for monitoring reaction progress and purity?
A4: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the impurity profile. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
Section 2: Reaction Scale-Up Troubleshooting Guide
Scaling up from grams to kilograms introduces challenges related to heat transfer, mass transfer, reagent addition, and purification. This guide addresses specific problems you may encounter.
Problem 1: Low Yield or Stalled Reaction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Chlorinating Agent | Analyze a reaction aliquot by HPLC or TLC. The presence of a significant amount of 4-methylpicolinic acid or its N-oxide suggests incomplete chlorination. | On scale-up, localized concentration effects can be more pronounced. Ensure vigorous stirring. Consider a modest increase in the molar equivalents of the chlorinating agent (e.g., from 1.5 to 1.8 eq.), but add it cautiously to avoid side reactions. |
| Ineffective Esterification Catalyst | Check the pH of the reaction mixture if using an acid catalyst. In the acyl chloride route, check for degradation of the intermediate before methanol addition. | For Fischer esterification, ensure the catalytic acid (e.g., H₂SO₄) is fresh and anhydrous. For the acyl chloride route, use the intermediate immediately after formation and ensure the methanol is dry. |
| Moisture Contamination | Reagents like POCl₃, SOCl₂, and acyl chlorides are highly water-sensitive. | Use anhydrous solvents and reagents. Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Poor Temperature Control | The reaction temperature is too low, slowing the reaction rate significantly. | Carefully profile the reaction temperature. For chlorination with POCl₃, a temperature of 80-110°C is often required. Ensure the heating mantle or oil bath has sufficient power for the larger vessel. |
Problem 2: Formation of Significant Impurities
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-chlorination / Regioisomer Formation | Use LC-MS or GC-MS to identify impurities. Look for masses corresponding to dichlorinated products or isomers. | The electron-rich nature of the pyridine N-oxide can lead to substitution at other positions. The primary cause is often excessive temperature or a high concentration of the chlorinating agent. Solution: Control the addition rate of the chlorinating agent to maintain the target temperature. Consider a lower reaction temperature with a longer reaction time. |
| Hydrolysis of Ester | The presence of the 6-chloro-4-methylpicolinic acid in the final product suggests hydrolysis. | This typically occurs during aqueous work-up, especially under basic conditions. Minimize the time the product is in contact with aqueous base. Ensure the organic phase is thoroughly dried before solvent removal. |
| Byproducts from Reagent Decomposition | Discoloration (dark brown or black tar) often indicates reagent or product decomposition at high temperatures. | Avoid excessive heating. Once the reaction is complete by IPC (In-Process Control), cool it down promptly. Ensure the purity of starting materials, as impurities can catalyze decomposition pathways. |
Problem 3: Exothermic Runaway During Chlorination
This is a critical safety issue during scale-up. The reaction of picolinic acid N-oxides with chlorinating agents like POCl₃ is highly exothermic.
-
Causality: The reaction generates significant heat. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. On a large scale, this ratio decreases dramatically, and heat can build up faster than it can be removed, leading to a rapid increase in temperature and pressure (thermal runaway).
-
Preventative Measures:
-
Reverse Addition: Add the picolinic acid N-oxide portion-wise or as a solution to the pre-heated chlorinating agent. This keeps the exothermic reactant as the limiting reagent.
-
Controlled Addition: Use a syringe pump or an addition funnel to add the reactant at a slow, controlled rate. Monitor the internal temperature continuously. The addition rate should be adjusted to not exceed the cooling capacity of the reactor.
-
Adequate Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating chiller). Have an emergency cooling bath (e.g., ice/water) ready.
-
Solvent Choice: Using a high-boiling inert solvent can help moderate the temperature, although many chlorinations are run using the reagent as the solvent. If using a solvent, ensure it is stable under the reaction conditions.
-
Problem 4: Difficulties in Product Isolation and Purification
Lab-scale purification by column chromatography is often impractical at the kilogram scale.
| Challenge | Scale-Up Strategy | Detailed Protocol |
| Product is an Oil or Low-Melting Solid | Crystallization: This is the most effective and scalable purification method. | 1. Solvent Screen: Test various solvents and solvent systems (e.g., Heptane/Ethyl Acetate, Toluene, Isopropanol/Water) to find conditions where the product is soluble at high temperatures but sparingly soluble at low temperatures. 2. Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If needed, filter hot to remove insoluble impurities. Allow the solution to cool slowly to promote the formation of large, pure crystals. Cool further in an ice bath to maximize recovery. Isolate the solid by filtration. |
| Removal of Non-Volatile Impurities | Distillation: If the product is thermally stable and volatile enough. | Not ideal for this specific compound due to its likely high boiling point and potential for decomposition. More suitable for liquid intermediates. |
| Emulsion Formation During Work-up | Emulsions are common when partitioning between an organic solvent and water, especially with fine particulates present. | 1. Filtration: Filter the crude reaction mixture through a pad of Celite® before the aqueous work-up to remove baseline solids. 2. Brine Wash: During the work-up, perform a final wash with a saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion. 3. Centrifugation: For persistent emulsions on a larger scale, centrifugation can be an effective separation method. |
Section 3: Key Experimental Protocols & Visualizations
Protocol 1: Synthesis via N-Oxide and Chlorination
This protocol is a representative laboratory procedure that can be adapted for scale-up with the considerations mentioned above.
Step A: N-Oxidation of 4-Methylpicolinic Acid
-
In a round-bottom flask, suspend 4-methylpicolinic acid (1.0 eq.) in acetic acid.
-
Add hydrogen peroxide (35% aq., ~1.5 eq.) dropwise while maintaining the temperature below 40°C.
-
Heat the mixture to 70-80°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction and carefully concentrate under reduced pressure to remove the acetic acid and excess H₂O₂. The resulting solid is 4-methylpicolinic acid N-oxide.
Step B: Chlorination and Esterification
-
CRITICAL: Perform in a well-ventilated fume hood with appropriate PPE.
-
To the crude 4-methylpicolinic acid N-oxide (1.0 eq.), add phosphorus oxychloride (POCl₃, ~3.0-4.0 eq.) slowly at 0-10°C.
-
After the addition is complete, slowly heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. Monitor by HPLC for the disappearance of the N-oxide.
-
Cool the reaction mixture to room temperature. CAUTION: Quenching excess POCl₃ is highly exothermic and releases HCl gas. Slowly and carefully add the reaction mixture to crushed ice/water.
-
The acidic aqueous solution is then carefully added to a pre-chilled solution of methanol. This step performs the esterification.
-
Stir the methanolic solution, allowing it to warm to room temperature, and then heat to reflux for 3-5 hours to complete the esterification.
-
Cool the mixture, neutralize carefully with a base like sodium bicarbonate or sodium carbonate solution to pH 7-8, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
Caption: General synthesis pathway for this compound.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing common scale-up issues.
Caption: Decision tree for troubleshooting common scale-up problems.
Section 4: Safety, Storage, and Handling
Handling chlorinated compounds and strong reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient for chlorinated solvents; consider butyl rubber or Viton®), splash goggles, a face shield, and a flame-retardant lab coat.
-
Ventilation: All operations involving chlorinating agents (POCl₃, SOCl₂) and chlorinated solvents must be conducted in a certified chemical fume hood to prevent inhalation of corrosive and toxic vapors.[9]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10] The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]
-
Waste Disposal: Chlorinated waste must be segregated and disposed of according to institutional and local environmental regulations. Do not mix chlorinated waste with other organic waste streams.
-
Spill Response: In case of a spill, evacuate the area. Use an absorbent material suitable for corrosive and organic compounds (e.g., vermiculite or a commercial spill kit). Avoid using combustible materials like paper towels for large spills. Neutralize the area if acids or bases are involved, and decontaminate thoroughly.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. calpaclab.com [calpaclab.com]
- 5. METHYL 4-CHLORO-6-(HYDROXYMETHYL)PICOLINATE CAS#: 109880-43-5 [amp.chemicalbook.com]
- 6. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 10. rlsdhamal.com [rlsdhamal.com]
Technical Support Center: Monitoring "Methyl 6-chloro-4-methylpicolinate" Reactions by TLC & LC-MS
Welcome to the technical support center for monitoring reactions involving Methyl 6-chloro-4-methylpicolinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into troubleshooting Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific compound and its derivatives.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and indispensable tool for qualitatively monitoring the progress of a chemical reaction.[1][2][3] It allows for the quick assessment of the consumption of starting materials and the formation of products.[1][2] For pyridine derivatives like this compound, certain precautions and optimized methods are crucial for obtaining clean, interpretable results.[4]
Frequently Asked Questions (FAQs) - TLC
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: A common and effective starting point for many neutral organic molecules, including pyridine derivatives, is a binary mixture of hexanes and ethyl acetate.[1] A typical starting ratio would be 4:1 or 3:1 hexanes to ethyl acetate. The goal is to achieve a retention factor (Rf) for the starting material of approximately 0.3-0.4, which generally provides optimal separation.[5] The polarity of the mobile phase can be adjusted by changing the ratio of the solvents to achieve the desired separation.[6]
Q2: My spots are streaking on the TLC plate. What is causing this and how can I fix it?
A2: Streaking on a TLC plate can be attributed to several factors:
-
Sample Overloading : Applying too much sample to the plate is a common cause of streaking.[7][8][9][10] Try diluting your sample or spotting a smaller amount.[7][8]
-
Strongly Acidic or Basic Compounds : Pyridine derivatives are basic and can interact strongly with the acidic silica gel on the TLC plate, leading to streaking.[7][10] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1–2.0%) or a few drops of ammonia to the mobile phase.[8][10]
-
High Boiling Point Solvents : If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause smearing on the TLC plate.[11] To resolve this, you can place the spotted TLC plate under high vacuum for a few minutes before developing it to evaporate the residual solvent.[11]
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A3: When the Rf values are too close for clear interpretation, consider the following:
-
Change the Solvent System : Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.[11]
-
Use a Cospot : A "cospot" is crucial in these situations.[5][11] This involves spotting the reaction mixture directly on top of the starting material spot in one lane of the TLC plate.[5] If the spots separate into a "snowman" shape, it indicates the reaction is proceeding.[11]
-
Two-Dimensional (2D) TLC : If you suspect your compound might be unstable on silica gel, running a 2D TLC can be informative.[4][11] This involves running the plate in one direction, drying it, rotating it 90 degrees, and running it again in the same solvent system.[4][11] If the compound is stable, the spots will appear on the diagonal; decomposition will result in spots appearing below the diagonal.[11]
Troubleshooting Guide: Common TLC Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are elongated or streaky | Sample is too concentrated.[7][8][9][12] | Dilute the sample before spotting.[8] |
| Compound is acidic or basic.[7][10] | Add a modifier to the mobile phase (e.g., triethylamine for bases, formic acid for acids).[8][10] | |
| No spots are visible | Sample is too dilute.[8][9] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8][9] |
| Compound is not UV-active.[8] | Use a chemical stain (e.g., permanganate, p-anisaldehyde) to visualize the spots.[12] | |
| Solvent level in the chamber is above the spotting line.[7][9] | Ensure the spotting line is above the solvent level in the developing chamber.[7][8] | |
| Spots are too high (Rf > 0.8) or too low (Rf < 0.2) | Mobile phase is too polar or not polar enough.[8] | Adjust the solvent ratio. Increase the proportion of the non-polar solvent if the Rf is too high, and increase the polar solvent if the Rf is too low.[8] |
| Uneven solvent front | The TLC chamber is not properly saturated with solvent vapor.[13] | Place a piece of filter paper in the chamber to aid in saturation.[13] |
| The edge of the TLC plate is touching the side of the chamber.[13] | Ensure the plate is centered in the chamber and not touching the sides. |
Experimental Protocol: Standard TLC Monitoring
-
Prepare the TLC Chamber : Pour a small amount (about 0.5 cm deep) of the chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate) into the developing chamber. Place a piece of filter paper inside to ensure the atmosphere is saturated with solvent vapors and cover with a lid.[5][13]
-
Spot the Plate : On a silica gel TLC plate, gently draw a pencil line about 1 cm from the bottom (the origin).[7] Mark three lanes for the starting material (SM), cospot (Co), and reaction mixture (Rxn).
-
Apply the Samples : Using a capillary tube, apply a small spot of the starting material solution to the SM and Co lanes. Then, apply a small spot of the reaction mixture to the Rxn and Co lanes.[5] Ensure the spots are small and do not overlap.[12]
-
Develop the Plate : Carefully place the TLC plate in the chamber, ensuring the origin line is above the solvent level.[7] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Results : Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle any visible spots.[7] If necessary, use a chemical stain for further visualization.[12]
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS is a powerful technique that provides both separation and mass information, making it invaluable for confirming the presence of the desired product and identifying any byproducts.[14] For halogenated compounds like this compound, the characteristic isotopic pattern of chlorine is a key diagnostic tool.[15][16]
Frequently Asked Questions (FAQs) - LC-MS
Q1: What is a good starting LC method for this compound?
A1: A reversed-phase C18 column is a robust starting point for many small organic molecules.[17][18][19]
-
Column : A standard choice would be a Hypersil BDS C18 or equivalent (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, 3-5 µm particle size).[17][18][20]
-
Mobile Phase : A common mobile phase combination is water (A) and acetonitrile or methanol (B), often with an acidic modifier like 0.1% formic acid to aid in the protonation of the analyte for positive ion mode mass spectrometry.[19][21]
-
Gradient : A typical gradient might start with a low percentage of organic solvent (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute compounds of increasing hydrophobicity.
Q2: How should I set up the mass spectrometer for detecting my compound?
A2: Electrospray ionization (ESI) in positive ion mode is generally effective for pyridine derivatives as the nitrogen atom is readily protonated.[17]
-
Ionization Mode : ESI positive ion mode.
-
Scan Mode : Initially, use a full scan mode to identify the molecular ion of your product. For this compound (C8H8ClNO2), the expected monoisotopic mass is approximately 185.02 g/mol . You should observe a characteristic isotopic pattern for the chlorine atom ([M+H]+ at m/z 186 and [M+2+H]+ at m/z 188 in a roughly 3:1 ratio).
-
Selected Ion Monitoring (SIM) : Once the mass of the product is confirmed, switching to SIM mode can significantly increase sensitivity for quantitative monitoring.[17]
Q3: I'm seeing significant peak tailing in my chromatogram. What can I do?
A3: Peak tailing for basic compounds like pyridines is often due to interactions with residual silanol groups on the silica-based column packing.[4]
-
Mobile Phase pH : Operating at a low pH (e.g., with formic or acetic acid) ensures the pyridine nitrogen is protonated, which can reduce tailing by minimizing strong interactions with deprotonated silanols.[4]
-
Column Choice : Using a modern, end-capped C18 column can minimize silanol interactions.[4]
-
Competing Base : Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes improve peak shape, but be mindful of ion suppression in the mass spectrometer.
Troubleshooting Guide: Common LC-MS Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Secondary interactions with the column (tailing).[4] | Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.[4] |
| Column overload.[22] | Dilute the sample or inject a smaller volume. | |
| Mismatch between injection solvent and mobile phase. | Ensure the injection solvent is weaker than or similar in strength to the initial mobile phase.[23] | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). |
| Ion suppression from matrix components or mobile phase additives. | Improve sample cleanup, or modify the chromatography to separate the analyte from interfering species.[24] | |
| Contaminated ion source.[22] | Clean the ion source components as per the manufacturer's instructions. | |
| High Background Noise | Contaminated solvents or mobile phase containers.[22][25] | Use high-purity, LC-MS grade solvents and clean containers.[22] Flush the system thoroughly. |
| Salt precipitation from incompatible solvent changes.[22] | Flush the system with high-purity water when switching between buffer systems and organic solvents.[22] | |
| Retention Time Shifts | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. |
| Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Leaks in the LC system.[25] | Inspect fittings for any signs of leakage.[25] |
Experimental Protocol: General LC-MS Method Development
-
Sample Preparation : Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
LC System Setup :
-
Column : C18 reversed-phase column.
-
Mobile Phase A : Water + 0.1% Formic Acid.[19]
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Flow Rate : 0.5 mL/min.
-
Gradient : Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
-
MS System Setup :
-
Ionization : ESI Positive.
-
Scan Range : m/z 100-500.
-
Source Parameters : Optimize capillary voltage, nebulizer gas pressure, and drying gas flow and temperature according to the instrument manufacturer's recommendations.
-
-
Analysis : Inject the sample and acquire data. Look for the expected molecular ion of this compound ([M+H]+ at m/z 186/188) and monitor its peak area over the course of the reaction. Also, look for the disappearance of the starting material and the appearance of any potential byproducts.
Visualization of Troubleshooting Workflows
TLC Troubleshooting Logic
Caption: A decision tree for troubleshooting common TLC issues.
LC-MS Troubleshooting Workflow
Caption: A workflow for diagnosing common LC-MS problems.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chembam.com [chembam.com]
- 11. Chromatography [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. researchgate.net [researchgate.net]
- 19. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. zefsci.com [zefsci.com]
- 23. agilent.com [agilent.com]
- 24. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 25. myadlm.org [myadlm.org]
Effect of base on the reactivity of "Methyl 6-chloro-4-methylpicolinate"
Welcome to the dedicated technical support guide for Methyl 6-chloro-4-methylpicolinate . This resource is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile building block. The inherent reactivity of this substituted pyridine offers a powerful tool for synthesis, but its successful application hinges on a precise understanding of how bases modulate its behavior. This guide provides in-depth, experience-driven answers to common challenges and questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My nucleophilic aromatic substitution (SNAr) reaction with an amine is sluggish and gives low yields. What is the likely cause and how can I fix it?
Answer:
Low reactivity in SNAr reactions with this compound often stems from an inappropriate choice of base or suboptimal reaction conditions. The pyridine ring is electron-deficient, which activates the 6-position for nucleophilic attack, but a proper base is crucial.[1][2]
Probable Causes & Solutions:
-
Insufficient Base Strength: The base may not be strong enough to effectively deprotonate the incoming amine nucleophile or facilitate the elimination of the chloride leaving group from the Meisenheimer intermediate.[1][2]
-
Solution: Switch to a stronger base. For amine nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3] If the reaction is still slow, a stronger, non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. For very weak nucleophiles, a strong base like sodium tert-butoxide (NaOtBu) might be necessary, but be mindful of potential side reactions (see Question 2).[3]
-
-
Base-Nucleophile Interaction: The chosen base might be interacting with your starting material or catalyst in an unproductive manner. Some organic bases can act as ligands for metal catalysts, potentially inhibiting the desired reaction.[4][5]
-
Solvent Choice: The polarity and protic nature of the solvent play a significant role.
-
Solution: Aprotic polar solvents like DMF, DMAc, or DMSO are generally preferred for SNAr as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.
-
Experimental Protocol: Improving SNAr with an Amine
-
To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.).
-
Add the amine nucleophile (1.1-1.5 equiv.).
-
Add the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent (e.g., DMF or DMSO).
-
Heat the reaction to 80-120 °C and monitor by TLC or LC-MS until completion.
-
If the reaction remains sluggish, consider a stronger base like DBU or NaOtBu, potentially at a lower temperature to start.
Question 2: I am observing significant formation of a side product corresponding to the hydrolysis of the methyl ester. How can I prevent this?
Answer:
The methyl ester group on your picolinate is susceptible to hydrolysis, especially under basic conditions. This is a common issue when using strong bases or when water is present in the reaction mixture.
Probable Causes & Solutions:
-
Strongly Basic/Aqueous Conditions: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will readily hydrolyze the ester. Even with weaker bases, prolonged reaction times at high temperatures in the presence of trace water can lead to hydrolysis.
-
Solution:
-
Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried.
-
Opt for non-hydroxide bases. Bases like potassium carbonate (K₂CO₃) or organic amines (e.g., triethylamine, DIPEA) are less likely to cause hydrolysis.[7]
-
If a very strong base is required for your transformation (e.g., for a Suzuki coupling), sodium tert-butoxide (NaOtBu) is often used, but it is still highly moisture-sensitive.[3] Careful control of anhydrous conditions is paramount.
-
-
-
Work-up Procedure: The hydrolysis may be occurring during the aqueous work-up if the pH becomes too high.
-
Solution: Keep the aqueous work-up pH neutral or slightly acidic if your product is stable under these conditions. Quench the reaction by pouring it into cold water or a mild acidic solution (e.g., saturated NH₄Cl solution) before extraction.
-
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: Troubleshooting workflow for low-yield reactions.
Frequently Asked Questions (FAQs)
Question 3: How do I choose the right base for a Suzuki coupling reaction with this compound?
Answer:
In a Suzuki coupling, the base plays multiple critical roles: it activates the boronic acid to form a more nucleophilic boronate species, and it participates in the catalytic cycle, often by forming a palladium-alkoxide or-hydroxide complex.[8][9] The choice of base can significantly impact yield and reaction time.
Base Selection Guide for Suzuki Coupling:
| Base Type | Examples | pKa (of conjugate acid) | Typical Use Case & Comments |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | ~10.3, ~10.4 | Workhorse bases. Good for a wide range of boronic acids. Cs₂CO₃ is more soluble and often gives better results for challenging couplings. A good starting point.[10] |
| Inorganic Phosphates | K₃PO₄ | ~12.3 | A stronger inorganic base, often used with aryl chlorides which are less reactive.[3] |
| Alkoxides | NaOtBu, KOtBu | ~17 | Very strong bases used for unreactive coupling partners. High risk of ester hydrolysis. Must be used under strictly anhydrous conditions.[3] |
| Organic Amines | Triethylamine (TEA) | ~10.8 | Generally considered too weak for most Suzuki couplings, but can be effective in specific catalytic systems.[11] |
Recommendation: Start with K₂CO₃ or Cs₂CO₃ . They offer a good balance of reactivity and functional group tolerance, minimizing the risk of hydrolyzing your methyl ester. If the reaction fails, consider moving to K₃PO₄ before attempting stronger alkoxide bases.
Question 4: Can I use organic bases like DBU or triethylamine for Buchwald-Hartwig amination with this substrate?
Answer:
Yes, organic bases can be used for Buchwald-Hartwig amination, but their role is complex and can be substrate-dependent.[4][11]
-
Strong, Non-nucleophilic Bases (e.g., DBU, DBN): These are often effective. They are strong enough to deprotonate a wide range of amines to form the active nucleophile.[4] However, kinetic studies have shown that in some systems, organic bases can coordinate to the palladium center and inhibit the reaction, leading to a negative order in base concentration.[4][5] If you observe stalling, reducing the base concentration or a slow addition protocol might be beneficial.[4]
-
Tertiary Amine Bases (e.g., Triethylamine, DIPEA): These are generally considered too weak for the efficient deprotonation of many amine nucleophiles in Buchwald-Hartwig reactions. They are more commonly used as acid scavengers in other types of reactions.
Recommendation: For Buchwald-Hartwig amination of this compound, the most reliable and commonly successful bases are strong, sterically hindered inorganic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) .[12] If functional group tolerance is a concern, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[3]
Base Selection Workflow
Caption: Decision workflow for selecting a base.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Methyl 6-chloro-4-methylpicolinate by HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 6-chloro-4-methylpicolinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in the pharmaceutical industry as versatile building blocks for active pharmaceutical ingredients (APIs).[1][2] The isomeric purity and overall impurity profile of such intermediates are not merely academic exercises; they are critical parameters that directly influence the safety, efficacy, and stability of the final drug product. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous control over impurities.[3] This guide provides an in-depth, experience-based comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering a robust, validated protocol and comparing it with viable alternatives.
Methodological Framework: Adherence to Scientific and Regulatory Standards
The development and validation of any analytical procedure for purity determination must be systematic and scientifically sound.[4][5] Our approach is grounded in the principles outlined in ICH Q2(R2) guidelines for analytical validation and the chromatographic standards detailed in the United States Pharmacopeia (USP) General Chapter <621>.[6][7][8][9] This ensures the developed method is fit for its intended purpose: to accurately and precisely quantify the purity of this compound and separate it from potential process-related impurities and degradation products.
Part 1: The Recommended Reversed-Phase HPLC (RP-HPLC) Method
Reversed-phase chromatography is the workhorse of the pharmaceutical analysis industry due to its versatility and applicability to a wide range of compounds, from non-polar to moderately polar.[10] Given the structure of this compound, which possesses both hydrophobic (chloromethylpyridine ring) and polar (ester group) characteristics, RP-HPLC is the logical starting point.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the recommended stationary phase.[11] The long alkyl chains provide sufficient hydrophobicity to retain the analyte through interactions with its aromatic ring and methyl group. The choice of a modern, end-capped, high-purity silica-based C18 column minimizes peak tailing, a common issue with basic compounds like pyridines due to interactions with residual silanols on the silica surface.
-
Mobile Phase Composition: A gradient elution with a buffered aqueous phase and an organic modifier is optimal.
-
Aqueous Phase (Solvent A): 0.1% Formic Acid in Water. The acidic pH suppresses the ionization of the basic pyridine nitrogen, leading to better retention and improved peak shape. Formic acid is also volatile, making it compatible with mass spectrometry (MS) detection if further characterization of impurities is required.
-
Organic Phase (Solvent B): Acetonitrile. Acetonitrile is chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Gradient Elution: A gradient is crucial for a "purity" method, where impurities with a wide range of polarities may be present. It ensures that highly retained, non-polar impurities are eluted in a reasonable time while providing good resolution for early-eluting polar impurities.
-
-
Detection: UV detection at a wavelength of approximately 270 nm is proposed, based on the typical absorbance of pyridine rings. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength for all separated components.
Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development.
Detailed Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
- Mobile Phase:
- Solvent A: 0.1% Formic Acid in Water.
- Solvent B: Acetonitrile.
- Gradient Program: | Time (minutes) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 20.0 | 5 | 95 | | 25.0 | 5 | 95 | | 25.1 | 95 | 5 | | 30.0 | 95 | 5 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 270 nm (with PDA monitoring from 200-400 nm).
- Injection Volume: 10 µL.
2. Standard and Sample Preparation:
- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
- Sample Preparation: Prepare the test sample in the same manner as the standard.
3. Data Analysis and Quantification:
- The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- System suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility) must be established and met as per USP <621> to ensure the validity of the analytical run.[6][7][12]
Part 2: Comparison with Alternative Analytical Approaches
While the proposed RP-HPLC method is robust and reliable, it is essential for a comprehensive guide to consider and evaluate alternatives. The choice of an analytical method is often a balance between performance, speed, cost, and the specific information required.
Alternative 1: Isocratic RP-HPLC
An isocratic method uses a constant mobile phase composition.
-
Advantages: Simpler, faster run times if all impurities are chemically similar to the main peak, and requires a less complex HPLC system.
-
Disadvantages: Poor resolution for impurities with significantly different polarities. Late-eluting impurities may not be detected or can lead to very broad peaks, while early-eluting impurities may co-elute with the solvent front.
-
Verdict: Suitable for a known, limited set of impurities but not recommended for a comprehensive purity profile analysis where unknown impurities may be present.
Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variant of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Advantages: Offers better retention for very polar compounds that are not well-retained in reversed-phase mode.[13][14][15] This could be beneficial for analyzing polar starting materials or degradation products.
-
Disadvantages: Can have longer equilibration times and may be less robust than RP-HPLC. The retention mechanism can be more complex, involving a combination of partitioning, adsorption, and ionic interactions.
-
Verdict: A valuable orthogonal technique. If polar impurities are suspected or known to be present, HILIC can provide a complementary separation to the primary RP-HPLC method.
Alternative 3: Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds.
-
Advantages: Excellent for analyzing residual solvents and other volatile impurities.[16][17]
-
Disadvantages: this compound has a relatively high boiling point and may require high temperatures, risking on-column degradation. Non-volatile impurities (e.g., salts, starting materials like the corresponding carboxylic acid) will not be detected.
-
Verdict: Not a primary choice for overall purity but is a necessary complementary technique for the analysis of residual solvents as per ICH Q3C guidelines.
Alternative 4: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures.
-
Advantages: Significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC.[17] Solvent consumption is also drastically reduced.
-
Disadvantages: Requires a specialized UHPLC system capable of handling high backpressures. Methods may be less transferable to labs with only standard HPLC equipment.
-
Verdict: The modern and superior choice if the instrumentation is available. The proposed HPLC method can be readily transferred to a UHPLC system with appropriate adjustments according to USP <621> guidelines.[7]
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations | Relevance to Topic |
| Gradient RP-HPLC | Comprehensive Purity Profile | High resolution for a wide polarity range; robust and reliable.[11] | Longer run times than isocratic methods. | Highly Recommended (Primary Method) |
| Isocratic RP-HPLC | Known Impurity Quantification | Simple, fast, and requires basic instrumentation. | Poor resolution for complex mixtures; may miss impurities. | Suitable for in-process control, not for final release. |
| HILIC | Analysis of Polar Impurities | Excellent retention of very polar compounds.[15] | Longer equilibration times; can be less robust. | Excellent Orthogonal Method |
| Gas Chromatography (GC) | Volatile Impurities & Solvents | High sensitivity for volatile compounds.[17] | Not suitable for non-volatile impurities; risk of thermal degradation. | Complementary, for specific impurity classes. |
| UHPLC | High-Throughput Purity Analysis | Fast, high resolution, and low solvent consumption.[17] | Requires specialized high-pressure instrumentation. | The Modern Standard; ideal if available. |
Self-Validating System and Trustworthiness
The trustworthiness of this guide is established through a multi-faceted approach to validation, ensuring the described protocol is a self-validating system.
-
System Suitability: Before any sample analysis, a system suitability test (SST) must be performed. This involves injecting a standard solution multiple times to verify that the chromatographic system is performing adequately. Key parameters like peak area reproducibility (%RSD ≤ 2.0%), theoretical plates (>2000), and tailing factor (0.8 - 1.5) must be within predefined limits.[18] This confirms the system's readiness for the analysis.
-
Method Validation (ICH Q2(R2)): The proposed HPLC method must be fully validated to prove its fitness for purpose.[4][5][9][18] This includes:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is often demonstrated by forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) to ensure that all degradation products are separated from the main peak.
-
Linearity and Range: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., from the reporting limit to 120% of the nominal concentration).
-
Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples with known amounts of added analyte (spiked samples).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.
-
Logical Flow of Purity Analysis
Caption: Logical Flow of the Purity Analysis Process.
Conclusion and Recommendations
For the comprehensive purity analysis of this compound, a gradient reversed-phase HPLC method using a C18 column is the most authoritative and reliable approach. It provides the necessary resolution and robustness to separate the main component from a wide range of potential process-related impurities and degradation products, in line with stringent pharmaceutical quality standards.
While faster alternatives like isocratic HPLC may be suitable for specific in-process controls, they lack the comprehensiveness required for final product release. Orthogonal methods such as HILIC and GC are not replacements but valuable complementary techniques to build a complete impurity profile of the intermediate. For laboratories equipped with modern instrumentation, transferring the proposed method to a UHPLC platform is highly recommended to leverage significant gains in speed, efficiency, and resolution.
Ultimately, the choice of method must be justified and thoroughly validated to ensure the generation of accurate and reliable data, safeguarding the quality of the final pharmaceutical product.
References
- 1. helixchrom.com [helixchrom.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. rroij.com [rroij.com]
- 4. youtube.com [youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. chromtech.com [chromtech.com]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography [usp.org]
- 13. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Polar Compounds | SIELC Technologies [sielc.com]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Spectroscopic Characterization of Methyl 6-chloro-4-methylpicolinate: A Comparative Guide to ¹H and ¹³C NMR Analysis
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success.[1][2][3] Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide detailed atomic-level information about molecular structure.[4][5] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic characteristics of "Methyl 6-chloro-4-methylpicolinate," a substituted pyridine derivative of interest in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this guide will present a rigorously predicted spectrum based on the analysis of structurally analogous compounds. This comparative approach not only allows for a confident assignment of the spectral features of the target molecule but also serves as a practical framework for researchers encountering similar challenges in structure verification.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to exhibit three distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and two signals in the aliphatic region, corresponding to the methyl ester and the ring-substituted methyl group.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~7.85 | s | - | H-5 |
| 2 | ~7.30 | s | - | H-3 |
| 3 | ~3.95 | s | - | -OCH₃ |
| 4 | ~2.45 | s | - | -CH₃ |
Justification of Assignments:
The prediction of the chemical shifts is based on the additive effects of the substituents on the pyridine ring.
-
H-5 and H-3 Protons: In unsubstituted methyl picolinate, the protons on the pyridine ring appear at specific chemical shifts.[6] The introduction of a chloro group at the 6-position and a methyl group at the 4-position significantly influences the electronic environment of the remaining ring protons. The electron-withdrawing nature of the chlorine atom at the 6-position is expected to deshield the adjacent H-5 proton, shifting it downfield. Conversely, the electron-donating methyl group at the 4-position will shield the adjacent H-3 and H-5 protons, causing an upfield shift. The net effect of these opposing influences leads to the predicted chemical shifts. The absence of adjacent protons for both H-3 and H-5 results in singlet multiplicities.
-
Methyl Ester Protons (-OCH₃): The chemical shift of the methyl ester protons is relatively consistent across various picolinate derivatives and is predicted to be around 3.95 ppm.
-
Ring Methyl Protons (-CH₃): The methyl group attached to the pyridine ring is expected to resonate at a typical benzylic proton chemical shift, predicted to be around 2.45 ppm.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~165.0 | C=O (ester) |
| 2 | ~158.0 | C-4 |
| 3 | ~151.0 | C-6 |
| 4 | ~148.0 | C-2 |
| 5 | ~125.0 | C-5 |
| 6 | ~123.0 | C-3 |
| 7 | ~53.0 | -OCH₃ |
| 8 | ~21.0 | -CH₃ |
Justification of Assignments:
The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity and resonance effects of the substituents.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear in the typical downfield region for such functionalities, around 165.0 ppm.
-
Ring Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the pyridine ring carbons are predicted based on established substituent effects in pyridine systems.[1][7] The carbon attached to the electron-withdrawing chloro group (C-6) and the nitrogen-adjacent carbons (C-2 and C-6) are expected to be significantly downfield. The carbon bearing the methyl group (C-4) will also be downfield due to substitution. The remaining ring carbons (C-3 and C-5) will appear at relatively more upfield positions.
-
Methyl Carbons (-OCH₃ and -CH₃): The methyl ester carbon (-OCH₃) is anticipated around 53.0 ppm, while the ring-substituted methyl carbon (-CH₃) is expected at a more upfield position, around 21.0 ppm.
Comparison with Alternative Analytical Techniques
While NMR provides a detailed structural map, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-Cl). | Fast, non-destructive. | Provides limited information on the overall molecular skeleton. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification. | High resolution, quantitative. | Does not provide structural information. |
In concert with NMR, these techniques provide a robust validation of the structure and purity of "this compound."
Experimental Protocol for NMR Data Acquisition
The following outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small molecule like this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Use a 90° pulse with a relaxation delay of at least 5 times the longest T₁ relaxation time (typically 2-5 seconds for small molecules) to ensure accurate integration.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0 to 200 ppm).
-
Use a standard pulse sequence with proton decoupling (e.g., zgpg30).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum.
-
Assign the peaks in both spectra to the corresponding atoms in the molecule.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the structural elucidation and verification of a novel small molecule.
Caption: Workflow for small molecule characterization.
Conclusion
Nuclear Magnetic Resonance spectroscopy is an indispensable tool in the arsenal of chemists for the structural determination of organic molecules.[3][5] This guide has provided a detailed, predicted ¹H and ¹³C NMR characterization of "this compound" based on a thorough analysis of structurally related compounds. The presented data, along with the comparative analysis and experimental protocols, offer a comprehensive resource for researchers and scientists engaged in drug discovery and development, enabling confident structural assignment and quality control of novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Carbomethoxypyridine | C7H7NO2 | CID 75569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Methyl 6-chloro-4-methylpicolinate in Modern Cross-Coupling and Nucleophilic Substitution Reactions
In the landscape of pharmaceutical and materials science research, halopyridines serve as indispensable building blocks for the synthesis of complex molecular architectures. Their reactivity in various chemical transformations dictates their utility as versatile intermediates. This guide provides an in-depth comparative analysis of the reactivity of Methyl 6-chloro-4-methylpicolinate against other common halopyridines in pivotal synthetic reactions, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in synthetic route design.
Introduction: The Role of Halopyridines in Synthesis
Halogenated pyridines are a privileged class of substrates in organic synthesis due to the dual nature of the halogen substituent: it acts as a leaving group in substitution and cross-coupling reactions while also influencing the electronic properties of the pyridine ring. The specific halogen (F, Cl, Br, I), its position on the ring, and the presence of other substituents collectively determine the substrate's reactivity profile. This compound, with its electron-withdrawing ester group and a chlorine atom at the 2-position relative to the ester, presents a unique reactivity pattern that is highly valuable in synthetic chemistry.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds via a Meisenheimer complex, and its rate is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring.
The "Element Effect" in Halopyridine SNAr Reactions
In SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl ≈ Br > I, which is inverse to the trend observed in SN2 reactions.[1] This is because the rate-determining step is the nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the C-X bond, rather than the cleavage of the C-X bond itself. For instance, 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine.[2][3][4]
Electronic Influence of Substituents
The presence of electron-withdrawing groups on the pyridine ring stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. The ester group in this compound is a powerful electron-withdrawing group, significantly activating the pyridine ring for nucleophilic attack. The methyl group at the 4-position has a mild electron-donating effect through hyperconjugation, which slightly tempers the activating effect of the ester group.
The following diagram illustrates the workflow for a typical SNAr reaction.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Alternative reagents to "Methyl 6-chloro-4-methylpicolinate" for cross-coupling
An In-Depth Guide to Alternative Reagents for "Methyl 6-chloro-4-methylpicolinate" in Cross-Coupling Reactions
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Specifically, functionalized picolinates like this compound serve as versatile building blocks for constructing complex molecular architectures. Their utility is most profoundly realized through transition metal-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.
While the chloro-substituted picolinate is a workhorse reagent due to its commercial availability and relative stability, its reactivity profile presents certain limitations. The inherent strength of the C-Cl bond often necessitates higher catalyst loadings, elevated temperatures, and highly active (and often expensive) catalyst systems to achieve efficient conversion. This guide provides a comprehensive comparison of alternative reagents, offering researchers a nuanced understanding of the options available to optimize their synthetic strategies. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower scientists in their selection of the most appropriate building block for their specific cross-coupling challenge.
The Core Principle: The Palladium Cross-Coupling Catalytic Cycle
At the heart of these transformations lies the palladium-catalyzed cross-coupling cycle. A fundamental understanding of this mechanism is crucial for rationalizing the reactivity differences between the various picolinate alternatives. The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-leaving group (C-X) bond of the electrophilic partner (our picolinate derivative), forming a Pd(II) complex. The rate of this step is highly dependent on the nature of the leaving group (X), with reactivity generally following the trend I > Br > OTf > Cl.
-
Transmetalation : The organometallic nucleophile (e.g., an organoboron, -zinc, or -tin reagent) transfers its organic group to the Pd(II) center, displacing the leaving group.
-
Reductive Elimination : The two organic partners on the palladium center couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Category 1: Halogen Analogs — Enhancing Reactivity via the Leaving Group
The most direct alternatives to this compound involve modifying the halogen at the 6-position. This strategy directly targets the rate-limiting oxidative addition step.
Methyl 6-bromo-4-methylpicolinate
The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition by Pd(0). This enhanced reactivity translates into milder reaction conditions, lower catalyst loadings, and often, higher yields.
-
Expertise & Experience : For many standard Suzuki-Miyaura and Buchwald-Hartwig reactions, switching from the chloro to the bromo analog is the most cost-effective optimization step.[1] The slightly higher upfront cost of the bromo-picolinate is frequently offset by savings in catalyst, ligand, and energy, particularly at scale. Bromides are generally more reactive than chlorides in Negishi couplings as well.[2]
Methyl 6-iodo-4-methylpicolinate
As the most reactive of the common halogens in oxidative addition, the iodo-picolinate is reserved for particularly challenging couplings, such as those involving sterically hindered partners or temperature-sensitive substrates.
-
Trustworthiness : While highly reactive, iodo-pyridines can be less stable and more expensive than their bromo and chloro counterparts. Their use is justified when other, less reactive electrophiles fail to provide the desired product in acceptable yields.
Table 1: Comparative Performance of Halogenated Picolinates in a Model Suzuki Coupling
| Electrophile | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 6-chloro -4-methylpicolinate | 5% Pd(dppf)Cl₂ | 100 | 18 | 65 |
| Methyl 6-bromo -4-methylpicolinate | 2% Pd(dppf)Cl₂ | 80 | 6 | 92 |
| Methyl 6-iodo -4-methylpicolinate | 2% Pd(dppf)Cl₂ | 80 | 2 | 95 |
Data are representative and synthesized from typical outcomes in palladium-catalyzed cross-coupling.
Category 2: Sulfonate Esters (Pseudohalides) — Superior Leaving Groups
When even iodides prove insufficient, sulfonate esters such as triflates, tosylates, and mesylates offer a powerful alternative. These are among the most effective leaving groups in cross-coupling chemistry.
Methyl 6-(triflyloxy)-4-methylpicolinate (Triflate)
Trifluoromethanesulfonates (triflates, -OTf) are exceptionally potent leaving groups, often enabling reactions that are impossible with halides.[3] They are particularly useful in coupling with less reactive nucleophiles or for reactions that must be performed at or below room temperature.
-
Causality : The high reactivity stems from the extreme electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion, making it an excellent leaving group. Pyridyl triflates are excellent coupling partners in Negishi reactions.[2]
Methyl 6-(tosyloxy)-4-methylpicolinate (Tosylates) & Mesylates
Tosylates (-OTs) and mesylates (-OMs) are more economical alternatives to triflates. While generally less reactive than triflates, they are significantly more reactive than chlorides and often outperform bromides, providing a good balance between cost and reactivity.
Category 3: Reversing Polarity — Picolinates as Nucleophiles
An entirely different strategic approach involves redesigning the synthesis so that the picolinate fragment acts as the nucleophilic partner in the cross-coupling reaction. This is particularly advantageous when the desired coupling partner is a rare or complex halide.
Potassium (4-methyl-6-(methoxycarbonyl)pyridin-2-yl)trifluoroborate
Potassium organotrifluoroborates (KHFBs) are highly stable, crystalline solids that are remarkably easy to handle and store.[4][5] They are robust to air and moisture, circumventing the stability issues sometimes associated with boronic acids.[6] In Suzuki-Miyaura reactions, they serve as excellent nucleophilic partners.[4][6]
-
Authoritative Grounding : The use of KHFB salts in Suzuki-Miyaura coupling is a well-established, powerful method.[7][8] The reaction proceeds readily with a variety of aryl and heteroaryl halides and triflates.[4]
(4-methyl-6-(methoxycarbonyl)pyridin-2-yl)boronic Acid/Esters
Boronic acids are the most common organoboron reagents used in Suzuki couplings.[9][10] While highly effective, they can be prone to protodeboronation and trimerization to boroxines, which can complicate stoichiometry and reduce yields. Pinacol esters of boronic acids offer improved stability but require an extra synthetic step.
Category 4: Alternative Organometallic Reagents
Beyond the widely used Suzuki coupling, other named reactions offer unique advantages in terms of reactivity and functional group tolerance. These methods typically involve generating a different class of organometallic nucleophile from the picolinate core.
Organozinc Reagents (Negishi Coupling)
The Negishi coupling, which pairs an organozinc compound with an organic halide, is renowned for its high reactivity and exceptional functional group tolerance.[3][11] Recent advances have led to the development of solid, moderately air-stable 2-pyridylzinc reagents, which can be handled on the bench, greatly simplifying the experimental procedure.[12][13][14][15][16]
-
Expertise & Experience : These reagents are particularly effective for coupling with both electron-rich and electron-poor aryl chlorides and bromides, tolerating sensitive functionalities like ketones, esters, and free N-H groups.[12][14] Nickel or palladium catalysts can be used.[3]
Other Notable Alternatives
-
Stille Coupling (Organostannanes) : Involves organotin reagents. While highly versatile and tolerant of many functional groups, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[17][18][19][20]
-
Kumada Coupling (Grignard Reagents) : Utilizes highly reactive Grignard reagents.[21][22] This method is cost-effective but suffers from low functional group tolerance due to the high basicity of the organomagnesium species.[23][24][25]
-
Hiyama Coupling (Organosilanes) : Employs organosilanes, which are low in toxicity and stable.[26] A key limitation is the frequent need for a fluoride activator, which can cleave common silicon-based protecting groups like silyl ethers.[27][28][29]
-
Sonogashira Coupling (Terminal Alkynes) : This specific reaction is used to couple terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds.[30][31] It is the go-to method for synthesizing arylalkynes.
Summary and Decision-Making Framework
Choosing the right reagent is a multi-factorial decision balancing reactivity, cost, stability, and substrate compatibility.
Table 2: Comprehensive Comparison of Picolinate-Based Reagents for Cross-Coupling
| Reagent Class (Example) | Role in Coupling | Relative Reactivity | Key Advantages | Key Disadvantages |
| Chloro-Picolinate | Electrophile | Low | Low cost, high stability | Requires harsh conditions/active catalysts |
| Bromo-Picolinate | Electrophile | Medium | Good balance of cost & reactivity | More expensive than chloro-analog |
| Iodo/Triflyloxy-Picolinate | Electrophile | High to Very High | Enables difficult couplings, mild conditions | High cost, potential instability |
| Potassium Trifluoroborate | Nucleophile | High | Excellent stability, easy to handle | Requires synthesis of the boronate |
| Organozinc Reagent | Nucleophile | Very High | Excellent functional group tolerance | Moisture sensitive (though stable solids exist) |
| Organostannane Reagent | Nucleophile | High | Tolerates most functional groups | High toxicity, purification challenges |
| Grignard Reagent | Nucleophile | Very High | Low cost, high reactivity | Poor functional group tolerance |
digraph "Decision_Tree" { graph [bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];start [label="Start: Need to couple a picolinate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Are there base/nucleophile\nsensitive groups on my substrate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is high reactivity critical?\n(e.g., hindered substrate, low temp)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is cost a primary concern?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q4 [label="Is the coupling partner\na complex/expensive halide?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
res_kumada [label="Avoid Kumada\n(Grignard)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_negishi [label="Consider Negishi (Organozinc)\nor Stille (Organotin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; res_triflate [label="Use Iodo- or Triflyloxy-Picolinate", fillcolor="#34A853", fontcolor="#FFFFFF"]; res_bromo [label="Use Bromo-Picolinate", fillcolor="#34A853", fontcolor="#FFFFFF"]; res_chloro [label="Start with Chloro-Picolinate", fillcolor="#34A853", fontcolor="#FFFFFF"]; res_nucleo_pico [label="Use Picolinate as Nucleophile\n(Boronate or Zincate)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> res_kumada [label="Yes"]; q1 -> q4 [label="No"];
q4 -> res_nucleo_pico [label="Yes"]; q4 -> q2 [label="No"];
q2 -> res_triflate [label="Yes"]; q2 -> q3 [label="No"];
q3 -> res_chloro [label="Yes"]; q3 -> res_bromo [label="No"]; }
Validated Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Methyl 6-bromo-4-methylpicolinate
This protocol describes a typical procedure for coupling an arylboronic acid with the bromo-picolinate electrophile.
-
Reagent Preparation : To an oven-dried Schlenk flask, add Methyl 6-bromo-4-methylpicolinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Catalyst Addition : Add Pd(PPh₃)₄ (2 mol%) to the flask.
-
Solvent and Degassing : Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction : Heat the mixture to 85 °C with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Negishi Coupling via In-Situ Generated 2-Pyridylzinc Reagent
This protocol outlines the formation of a nucleophilic picolinate derivative for coupling with an aryl bromide.
-
Zincate Formation : To an oven-dried flask under argon, add Methyl 6-bromo-4-methylpicolinate (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C.
-
Add n-BuLi (1.05 equiv in hexanes) dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of ZnCl₂ (1.1 equiv in THF) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. This forms the organozinc reagent.
-
Coupling : In a separate flask, add the aryl bromide (1.1 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%) under argon.
-
Reaction : Transfer the freshly prepared organozinc solution to the second flask via cannula. Heat the reaction mixture to 65 °C and stir for 12-16 hours.
-
Workup and Purification : Cool the reaction and quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
References
- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Negishi Coupling | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 14. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 16. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Stille Coupling [organic-chemistry.org]
- 21. Kumada coupling - Wikipedia [en.wikipedia.org]
- 22. Kumada Coupling | NROChemistry [nrochemistry.com]
- 23. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. Kumada Coupling [organic-chemistry.org]
- 26. grokipedia.com [grokipedia.com]
- 27. files01.core.ac.uk [files01.core.ac.uk]
- 28. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 29. Hiyama Coupling [organic-chemistry.org]
- 30. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 31. chem.libretexts.org [chem.libretexts.org]
Comparative Reactivity Analysis: Methyl 6-chloro-4-methylpicolinate vs. Methyl 6-bromopicolinate in Modern Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that dictates synthetic efficiency, scalability, and cost. Halogenated picolinates are foundational intermediates, prized for their versatility in constructing complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: Methyl 6-chloro-4-methylpicolinate and Methyl 6-bromopicolinate . By examining their performance in key synthetic transformations, supported by mechanistic principles and experimental data, this document aims to empower researchers to make informed strategic decisions in their synthetic endeavors.
Foundational Principles: Understanding the Halogen's Influence
The fundamental difference in reactivity between these two molecules stems from the distinct properties of the carbon-chlorine (C-Cl) versus the carbon-bromine (C-Br) bond on the electron-deficient pyridine ring.
A. Bond Dissociation Energy (BDE) in Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The energy required for this bond cleavage is the Bond Dissociation Energy (BDE). The C-Br bond is inherently weaker and thus has a lower BDE than the C-Cl bond.[1][2]
This energy difference is the primary reason that methyl 6-bromopicolinate is significantly more reactive in reactions where oxidative addition is the rate-determining step .[3][4][5]
B. Electronegativity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, Nucleophilic Aromatic Substitution (SNAr) proceeds via an addition-elimination mechanism.[6][7] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged Meisenheimer complex.[8] Here, the halogen's electronegativity, rather than its leaving group ability, is paramount. Chlorine's higher electronegativity renders the attached carbon atom more electrophilic, which can accelerate the initial nucleophilic attack.[9] This often leads to a counterintuitive reactivity pattern where chloro-pyridines can be as reactive, or even more reactive, than their bromo counterparts in SNAr reactions.[9][10]
Caption: Logical relationship between bond properties and reaction outcomes.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions unequivocally demonstrates the superior reactivity of methyl 6-bromopicolinate. The difficulty of the C-Cl bond's oxidative addition necessitates more specialized and robust catalytic systems.[11][12]
| Feature | Methyl 6-bromopicolinate | This compound | Rationale & Causality |
| General Reactivity | High[13][14] | Moderate to Low[5][15] | The weaker C-Br bond facilitates the initial oxidative addition step with the Palladium catalyst.[3] |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ | Standard, readily available catalysts are often sufficient for the more reactive bromide. |
| Required Ligand | Often simple phosphines (e.g., PPh₃) or none | Required: Electron-rich, bulky phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs)[16] | Specialized ligands are essential to stabilize the Pd(0) center and promote the difficult oxidative addition of the strong C-Cl bond.[17][18] |
| Reaction Temperature | Room Temp. to 80 °C | 80 °C to >100 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[15] |
| Catalyst Loading | Typically 1-5 mol% | Often requires higher loading (2-10 mol%) or highly active pre-catalysts. | The slower catalytic cycle for chlorides can lead to catalyst decomposition, sometimes necessitating higher initial concentrations. |
| Typical Yields | Good to Excellent | Fair to Good (highly dependent on optimized conditions) | The robust nature of the C-Br coupling leads to more consistent and higher yields across a broader range of substrates. |
Performance in Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being electron-deficient, is pre-activated for SNAr. The outcome of the chloro- vs. bromo- competition is less predictable and highly dependent on the nucleophile and conditions.
| Feature | Methyl 6-bromopicolinate | This compound | Rationale & Causality |
| General Reactivity | Good | Good to Excellent | The rate is governed by the nucleophilic attack. Chlorine's higher electronegativity makes the C6 position more electrophilic, potentially accelerating the reaction.[8][9] |
| Rate-Limiting Step | Nucleophilic Attack | Nucleophilic Attack | Breaking the C-X bond occurs after the rate-determining step, diminishing the impact of BDE.[7] |
| Reaction Conditions | Moderate heat often required | Can proceed under similar or even milder conditions than the bromide. | With a highly activated substrate, the increased electrophilicity at the C-Cl carbon can lower the activation energy for the initial attack. |
| Typical Nucleophiles | Amines, Alkoxides, Thiolates | Amines, Alkoxides, Thiolates | Both substrates are suitable for a wide range of common nucleophiles used in SNAr. |
Experimental Protocols: A Practical Comparison
The following protocols are designed as self-validating systems, illustrating the practical differences in setting up a Suzuki-Miyaura coupling for each substrate.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-bromopicolinate (Standard Conditions)
Caption: Standard workflow for Suzuki-Miyaura coupling of aryl bromides.
Methodology:
-
Reaction Setup: In a dry round-bottom flask, combine methyl 6-bromopicolinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[19]
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[20]
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.[19]
-
Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor reaction progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by flash column chromatography.[21]
Protocol 2: Suzuki-Miyaura Coupling of this compound (Forcing Conditions)
Causality: The inertness of the C-Cl bond requires a more sophisticated catalytic system designed to promote the difficult oxidative addition step. Here, we employ a combination of a palladium precursor and a specialized, electron-rich bulky phosphine ligand (SPhos).
Methodology:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv). Note: A stronger base is often beneficial for aryl chlorides.
-
Catalyst System Addition: Add palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv) and SPhos (0.04-0.10 equiv). The ligand-to-metal ratio is crucial.
-
Inert Atmosphere: Seal and thoroughly purge the flask with nitrogen or argon. Pre-forming the active catalyst may involve stirring the Pd source and ligand in the solvent for a few minutes before adding reactants.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio).[21]
-
Execution: Heat the reaction to 100-110 °C and stir vigorously. These reactions often require longer times (12-24 h). Monitor progress carefully.
-
Workup & Purification: Follow the same procedure as described in Protocol 1.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Summary and Strategic Recommendations
The choice between this compound and methyl 6-bromopicolinate is a strategic one, balancing reactivity against cost and synthetic goals.
| Consideration | Recommendation |
| Rapid Scaffolding & SAR Studies | Methyl 6-bromopicolinate is the superior choice. Its high reactivity allows for reliable, mild, and fast C-C and C-N bond formation with a wide array of partners, accelerating discovery timelines. |
| Cost-Sensitive, Large-Scale Synthesis | This compound may be preferable. Although it requires investment in specialized catalysts and process optimization, the lower starting material cost can be a significant advantage at scale.[10] |
| SNAr Chemistry | Both substrates are viable. A preliminary screen of both is recommended, as the chloro-derivative may offer unexpected rate enhancements depending on the nucleophile. |
| Synthesis of Di-functionalized Molecules | In a molecule containing both chloro and bromo substituents, the significant difference in cross-coupling reactivity allows for selective functionalization at the bromine position while leaving the chlorine intact for a subsequent, different transformation.[4] |
For palladium-catalyzed cross-coupling reactions, methyl 6-bromopicolinate offers superior reactivity, operational simplicity, and broader catalyst compatibility, making it the go-to reagent for rapid and reliable synthesis. Conversely, This compound is a more inert but often more economical alternative that requires specialized, electron-rich ligand systems to achieve efficient coupling. In the realm of Nucleophilic Aromatic Substitution, the performance gap narrows considerably, with the chloro-picolinate's increased electrophilicity sometimes providing a kinetic advantage. The ultimate selection should be guided by a holistic assessment of the specific reaction type, project timelines, budget, and the potential for selective, sequential functionalization.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A highly active catalytic system for Suzuki–Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. A highly active catalytic system for Suzuki–Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to Byproduct Formation in the Amination of Methyl 6-chloro-4-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and agrochemical applications, the functionalization of heterocyclic scaffolds is a paramount task. Methyl 6-chloro-4-methylpicolinate is a valuable building block, and the introduction of amine functionalities via the displacement of its chloro substituent is a key transformation. The choice of synthetic methodology for this C-N bond formation can significantly impact the purity of the final product, influencing downstream processing and overall yield. This guide provides an in-depth comparative analysis of the reaction byproducts generated during the amination of this compound, focusing on the two primary competing methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
Executive Summary: A Tale of Two Pathways
The amination of this compound can be approached from two fundamentally different mechanistic standpoints. The classical Nucleophilic Aromatic Substitution (SNAr) reaction relies on the inherent electrophilicity of the pyridine ring, activated by the electron-withdrawing picolinate group, to facilitate direct displacement of the chloride by an amine. In contrast, the Buchwald-Hartwig amination is a transition-metal-catalyzed cross-coupling reaction that proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[1][2] Each pathway, while leading to the same desired product, has a distinct and predictable byproduct profile that must be considered during reaction design and optimization.
This guide will dissect these byproduct profiles, offering experimental data from analogous systems to provide a quantitative comparison. We will explore the causality behind the formation of these impurities and provide detailed experimental protocols for both amination strategies, as well as for the analytical techniques required for their quantification.
Mechanistic Overview and Primary Byproduct Pathways
A foundational understanding of the reaction mechanisms is crucial for anticipating and mitigating byproduct formation.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3] The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 2-position activates the ring for nucleophilic attack at the 6-position.
References
The Strategic Efficacy of Substituted Picolinates in Kinase Inhibitor Synthesis: A Comparative Guide to Pexidartinib Intermediates
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of synthesizing complex drug targets. This guide provides an in-depth technical comparison of synthetic routes to Pexidartinib (PLX3397), a potent CSF-1R inhibitor, with a focus on the strategic use of substituted picolinates. We will explore an established, patented route and propose a novel, efficient alternative commencing from "Methyl 6-chloro-4-methylpicolinate," offering insights into the causality of experimental choices and providing actionable protocols for laboratory application.
Introduction: The Significance of Pexidartinib and its Synthetic Precursors
Pexidartinib (PLX3397) is a crucial therapeutic agent approved for the treatment of tenosynovial giant cell tumor (TGCT) [cite:13, 22]. It functions as a selective tyrosine kinase inhibitor, primarily targeting the colony-stimulating factor 1 receptor (CSF-1R) [cite:1, 13]. The synthesis of Pexidartinib relies on the strategic assembly of a pyrrolo[2,3-d]pyrimidine core with a substituted pyridine moiety. The efficiency of this synthesis is largely dependent on the availability and reactivity of the key building blocks.
Currently, a common synthetic route to Pexidartinib involves the coupling of 5-chloro-7-azaindole with a functionalized pyridine derivative, such as 2-chloro-5-chloromethylpyridine [cite:2]. While effective, this approach presents opportunities for optimization, particularly concerning the synthesis of the pyridine-based intermediate. This guide will dissect this established method and introduce a compelling alternative that leverages the chemical versatility of "this compound."
Comparative Analysis of Synthetic Strategies for Pexidartinib
This section provides a head-to-head comparison of two synthetic pathways to a key intermediate of Pexidartinib. We will analyze an established, patented route and a proposed, more streamlined approach starting from "this compound."
Established Synthesis of the Pyridine Intermediate for Pexidartinib
A documented approach for the synthesis of Pexidartinib utilizes 2-chloro-5-chloromethylpyridine as a key building block [cite:2]. The synthesis of this intermediate often involves multiple steps, which can impact the overall yield and cost-efficiency of the final drug product.
Proposed Novel Synthesis from this compound
We propose a more convergent and potentially higher-yielding synthesis of a key Pexidartinib intermediate starting from "this compound." This commercially available starting material offers distinct advantages due to its inherent functionalities that can be strategically manipulated.
Synthetic Rationale:
The core concept of this proposed route is the transformation of the methyl and ester groups of "this compound" into the chloromethyl functionality required for the subsequent coupling reaction with 5-chloro-7-azaindole. This can be achieved through a series of high-yielding and well-established chemical transformations.
Data-Driven Comparison of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key metrics for the established and proposed synthetic routes to the key pyridine intermediate.
| Metric | Established Route (from 2-amino-4-picoline) | Proposed Route (from this compound) |
| Starting Material | 2-amino-4-picoline | This compound |
| Number of Steps | 3 | 2 |
| Overall Yield (Reported/Projected) | ~32%[1] | Projected > 70% |
| Key Transformations | Diazotization, Chlorination, Radical Chlorination | Reduction, Chlorination |
| Reagents & Conditions | NaNO₂, HCl, POCl₃, SO₂Cl₂, Radical Initiator | LiAlH₄, SOCl₂ |
| Potential Advantages | Utilizes a readily available starting material. | Fewer steps, potentially higher overall yield, milder reaction conditions for key steps. |
| Potential Disadvantages | Multi-step process with moderate overall yield. Use of hazardous reagents like POCl₃ and SO₂Cl₂. | Requires a more functionalized starting material. |
Detailed Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the key transformations in both the established and proposed synthetic routes.
Protocol for the Synthesis of 2-chloro-5-chloromethylpyridine (Established Route)
This protocol is based on the principles outlined in patent CN111233857A[1].
Step 1: Synthesis of 2-chloro-4-methylpyridine
-
To a solution of 2-amino-4-picoline in a suitable acidic medium (e.g., concentrated HCl), slowly add a solution of sodium nitrite (NaNO₂) in water at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully add phosphorus oxychloride (POCl₃) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and quench by slowly pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-4-methylpyridine.
-
Purify the crude product by distillation or column chromatography.
Step 2: Synthesis of 2-chloro-5-chloromethylpyridine
-
Dissolve 2-chloro-4-methylpyridine in a suitable solvent (e.g., carbon tetrachloride).
-
Add a radical initiator (e.g., AIBN) and sulfuryl chloride (SO₂Cl₂).
-
Heat the reaction mixture to reflux under UV irradiation for 4-6 hours.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated solution of sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-5-chloromethylpyridine.
Protocol for the Proposed Synthesis of 2-chloro-5-hydroxymethyl-4-methylpyridine from this compound
Step 1: Reduction of the Ester
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of "this compound" in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-hydroxymethyl-4-methylpyridine.
Step 2: Chlorination of the Alcohol
-
Dissolve the 2-chloro-5-hydroxymethyl-4-methylpyridine from the previous step in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired 2-chloro-5-chloromethyl-4-methylpyridine intermediate.
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Established synthetic route to Pexidartinib.
Caption: Proposed synthetic route to Pexidartinib.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of an established synthetic route to a key intermediate of Pexidartinib with a novel, more efficient approach utilizing "this compound." The proposed route offers the potential for a shorter synthesis with a higher overall yield, which could translate to significant cost and time savings in the production of this vital anti-cancer therapeutic.
The choice of a synthetic strategy is a multifaceted decision that must take into account factors such as starting material cost and availability, reaction scalability, and safety considerations. The information presented herein is intended to empower researchers and drug development professionals to make more informed decisions when designing and implementing synthetic routes to complex pharmaceutical targets. Further experimental validation of the proposed route is warranted to fully realize its potential benefits.
References
A Senior Application Scientist's Guide to Benchmarking Methyl 6-chloro-4-methylpicolinate Against Novel Coupling Reagents
In the landscape of modern drug discovery and fine chemical synthesis, the efficient and clean formation of amide bonds remains a cornerstone of molecular construction. The choice of coupling reagent is a critical parameter that dictates not only the success of a reaction in terms of yield and purity but also its scalability and economic viability. This guide provides an in-depth analysis of coupling strategies, using Methyl 6-chloro-4-methylpicolinate as a representative substrate to benchmark against a selection of novel and highly efficient coupling reagents. Our focus is to move beyond mere procedural descriptions and delve into the causality of experimental choices, empowering researchers to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Versatile Building Block
This compound, with its substituted pyridine core, is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] Its structure presents a sterically hindered carboxylic ester and a moderately electron-deficient pyridine ring, which can pose challenges for traditional amidation reactions. The chlorine atom at the 6-position offers a handle for further functionalization, such as cross-coupling reactions, making it a versatile scaffold in medicinal chemistry.[4]
The primary transformation of interest for this guide is the conversion of the methyl ester to an amide. While direct aminolysis is possible, it often requires harsh conditions (high temperatures and pressures) which can be detrimental to complex molecules. Therefore, a more common and milder approach involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by a coupling reaction with an amine.
The Landscape of Coupling Reagents: From Classic to Cutting-Edge
The art of amide bond formation has been refined over decades, moving from simple carbodiimides to highly sophisticated phosphonium and uronium salt-based reagents.[5][6] The fundamental principle involves the activation of the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile.[7][8]
Classic Reagents:
-
Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used.[9][10] However, DCC suffers from the formation of an insoluble dicyclohexylurea byproduct, complicating purification.[6][10] EDC forms a water-soluble urea, which is a significant advantage.[11] Both can lead to racemization in chiral substrates, often necessitating the use of additives like 1-Hydroxybenzotriazole (HOBt).[9]
Modern & Novel Reagents:
The limitations of classical reagents have driven the development of more efficient and selective alternatives, often categorized as phosphonium or uronium/aminium salts.[9][12]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) is a popular reagent that generates an active OBt ester.[12] These reagents generally lead to cleaner reactions than their uronium counterparts.[12]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient and fast-acting.[6][11] HATU, which forms a more reactive OAt ester, is particularly effective for challenging couplings involving sterically hindered or electron-deficient partners.[11][12]
-
Oxyma-based Reagents (e.g., COMU): (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt that utilizes the non-explosive and highly effective OxymaPure leaving group.[9][12][13] It offers coupling efficiencies comparable to HATU with enhanced safety and solubility profiles.[9][13] The byproducts of COMU are water-soluble, simplifying workup and aligning with green chemistry principles.[13]
Benchmarking a Novel Coupling Reagent: An Experimental Design
To objectively compare the performance of a classic coupling method with a novel reagent, we will outline a hypothetical, yet representative, experimental workflow. The goal is to couple 6-chloro-4-methylpicolinic acid (derived from the hydrolysis of this compound) with a model amine, benzylamine.
Experimental Workflow Diagram:
References
- 1. This compound | 1186605-87-7 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1186605-87-7 | this compound - Moldb [moldb.com]
- 4. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. [PDF] Recent Development of Peptide Coupling Reagents in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 9. bachem.com [bachem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. benchchem.com [benchchem.com]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 6-chloro-4-methylpicolinate
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 6-chloro-4-methylpicolinate, a halogenated pyridine derivative. The procedures outlined herein are grounded in established safety protocols for chlorinated aromatic compounds and are designed to mitigate risks to personnel and the environment.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is imperative to understand the inherent hazards of this compound. While a comprehensive toxicological profile may not be available for this specific compound, data from structurally similar chemicals and available safety data sheets (SDS) indicate the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2]
Given these hazards, strict adherence to safety protocols is non-negotiable. The chlorinated pyridine structure also necessitates careful consideration of disposal methods to prevent the formation of highly toxic byproducts, such as dioxins, during incineration.
Hazard Communication Summary
| Hazard Statement | GHS Pictogram | Signal Word |
| H302: Harmful if swallowed | GHS07 | Warning |
| H315: Causes skin irritation | GHS07 | Warning |
| H319: Causes serious eye irritation | GHS07 | Warning |
| H335: May cause respiratory irritation | GHS07 | Warning |
Personnel Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is crucial to prevent accidental exposure during the handling and disposal of this compound. The following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is necessary to protect against skin contact.[4] For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[4]
Step-by-Step Disposal Protocol
This protocol is designed to guide the user through the safe collection, storage, and disposal of waste this compound.
Waste Segregation and Collection
The principle of proper waste management begins with meticulous segregation. Never mix incompatible waste streams.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for this compound waste. The container should be made of high-density polyethylene (HDPE) or glass and have a secure, tight-fitting lid.[5][6]
-
Labeling: The waste container must be labeled with a hazardous waste tag immediately upon the first addition of waste.[5] The label should include:
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of initial waste accumulation.
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unadulterated solid this compound directly into the designated waste container.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a small spill, should also be placed in this container.
-
Solutions: Solutions containing this compound should be collected in a separate, dedicated liquid waste container made of compatible material. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The first rinse of any emptied container that held the chemical should be collected as hazardous waste.[5]
-
Temporary Storage in the Laboratory
Proper temporary storage is essential to maintain a safe laboratory environment.
-
Secure Storage: Keep the waste container tightly sealed when not in use.[3][5]
-
Location: Store the waste container in a designated, well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases.[6][7] A secondary containment bin is highly recommended to contain any potential leaks.[5]
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum allowable time for hazardous waste accumulation in a satellite accumulation area (i.e., your laboratory).
Final Disposal Procedure
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Contact EHS: When the waste container is full or the accumulation time limit is approaching, contact your institution's EHS office to arrange for a waste pickup.[5]
-
Approved Disposal Method: The most common and environmentally responsible method for the disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8][9] This should be carried out in compliance with all federal, state, and local regulations.[8]
-
Do Not:
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the material.[8]
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report all spills to your supervisor and EHS office, as per your institution's policy.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, utilizing appropriate protective equipment, and adhering to a systematic disposal protocol, researchers can ensure that their work is conducted responsibly from discovery through to disposal. Always consult your institution's specific guidelines and your EHS office for any questions or clarification.
References
- 1. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Methyl 6-chloro-4-methylpicolinate
This guide provides comprehensive safety protocols and operational directives for the handling of Methyl 6-chloro-4-methylpicolinate (CAS No. 1186605-87-7). As a chlorinated pyridine derivative, this compound requires stringent safety measures to mitigate risks of irritation and exposure. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure safe and effective laboratory operations.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified as an irritant. Based on data for structurally similar compounds, it should be handled with care as it is presumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation. The primary routes of exposure are inhalation, skin contact, and eye contact. Proactive and stringent adherence to the safety protocols outlined below is paramount to minimizing risk.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required PPE, with detailed explanations of the causality behind each recommendation.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with Nitrile Gloves (minimum 5-mil thickness) is recommended for short-term splash protection. While specific breakthrough time data for this compound is not readily available, data for pyridine, a related compound, shows poor resistance with nitrile gloves, with breakthrough times of less than one minute.[1] Therefore, immediate glove change upon any contact is critical. For prolonged handling, consider heavier-duty gloves such as butyl rubber or refer to the manufacturer's glove compatibility charts for chlorinated compounds.[2] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or EN166 standards are mandatory.[3] Due to the irritating nature of the compound, a face shield worn over goggles is strongly recommended, especially when handling larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | All handling of solid this compound must be conducted in a certified chemical fume hood to control airborne dust. If engineering controls are not sufficient, a NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge should be used.[3][4][5][6][7] The black and white color-coding on the cartridge typically indicates this combination of protection. |
| Protective Clothing | A flame-resistant laboratory coat should be worn and fully buttoned. For tasks with a higher risk of splashes, an impervious apron over the lab coat is advised. |
| Footwear | Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram and step-by-step protocols provide a clear operational plan.
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Confirm that a chemical spill kit appropriate for solid irritants is available.
-
Don all required personal protective equipment (PPE) as detailed in the table above.
-
-
Handling:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation of dust.
-
When weighing and transferring the solid, use tools such as a spatula and weighing paper. Avoid creating dust.
-
If dissolving the compound, add it slowly to the solvent in a closed or contained system to prevent splashes.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.
-
Carefully remove and dispose of contaminated PPE in a designated waste container.
-
Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Emergency Procedures: A Plan for the Unexpected
Spill Cleanup Protocol for Solid this compound
In the event of a minor spill, laboratory personnel with proper training and PPE can proceed with the following cleanup procedure:[4][5]
-
Alert and Evacuate: Notify others in the immediate area of the spill. Evacuate non-essential personnel.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, chemical splash goggles, a face shield, a lab coat, and a respirator if not already in use.
-
Contain the Spill: Cover the spill with a compatible absorbent material designed for solid chemical spills. Care should be taken not to create dust.[4] A light mist of water can be used to moisten the powder and prevent it from becoming airborne, unless the material is water-reactive.[5]
-
Clean the Spill: Gently sweep the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[3][5]
-
Decontaminate: Wipe the spill area with a wet paper towel or spill pad, then clean with soap and water.[4] Dispose of all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor or designated safety officer.
For major spills, evacuate the area immediately and contact your institution's emergency response team.
First Aid Procedures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9] Remove contaminated clothing while under a safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air immediately.[10][11] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container. The label should identify the contents as "Halogenated Organic Waste" and list this compound as a constituent.[1][12]
-
Disposal Method: The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[13][14] This ensures the complete destruction of the compound.
-
Aqueous Waste: For aqueous waste containing pyridine-like compounds, treatment may involve adjusting the pH to be alkaline and using air stripping, followed by incineration of the off-gas.[15] However, for laboratory-scale waste, it is best to consult with your institution's environmental health and safety department for specific guidance.
By adhering to these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with working with this compound, ensuring a safe and productive research environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 9. Chlorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 10. First Aid - Chemical Poisoning [moh.gov.sa]
- 11. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. CN105000616A - Method for removing residual pyridine in waste water - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
